2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
Description
BenchChem offers high-quality 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-3-8(7-12)13-9-10-4-2-5-11-9/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBARVWFJMMLNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine chemical structure
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine: A Privileged Scaffold for Kinase Inhibition and Physicochemical Optimization
Executive Summary
In contemporary medicinal chemistry, the balance between target affinity, aqueous solubility, and pharmacokinetic (PK) viability dictates the success of a lead compound. The 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine moiety has emerged as a highly versatile, privileged pharmacophore in targeted therapy—particularly in the design of kinase inhibitors[1]. By combining the hinge-binding capabilities of an electron-deficient heteroaromatic ring with the solubilizing power of a basic tertiary amine, this structural motif allows drug development professionals to simultaneously optimize pharmacodynamics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This whitepaper dissects the structural anatomy, design rationale, and synthetic methodologies associated with this specific chemical structure, providing a comprehensive guide for researchers and application scientists.
Structural Anatomy & Physicochemical Profiling
The scaffold consists of three distinct functional zones:
-
The Pyrimidine Core: A highly electron-deficient, six-membered heteroaromatic ring. Its two nitrogen atoms serve as potent hydrogen bond acceptors.
-
The Ether Linkage (–O–): A flexible, rotatable bond that dictates the spatial trajectory (vectoring) of the attached substituent without donating electron density via resonance as strongly as an amine linkage would.
-
The 1-Methylpyrrolidine Ring: A cyclic, tertiary amine featuring a chiral center at the C3 position. It provides a basic, ionizable center.
To understand its utility, we must quantify its physicochemical baseline. Table 1 summarizes the core parameters of the isolated fragment.
Table 1: Physicochemical Parameters of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
| Parameter | Estimated Value | Pharmacological Implication |
| Molecular Weight | 179.22 g/mol | Low MW fragment; highly efficient for lead optimization without violating Lipinski's Rule of 5. |
| cLogP | ~1.2 | Moderate lipophilicity; ensures passive membrane permeability while preventing aggregation. |
| pKa (Pyrrolidine N) | ~8.8 | Protonated at physiological pH (7.4), driving aqueous solubility and enabling salt-bridge formation[2]. |
| pKa (Pyrimidine N) | ~1.3 | Neutral at physiological pH; acts strictly as a neutral hydrogen bond acceptor. |
| TPSA | 35.5 Ų | Low Topological Polar Surface Area allows for excellent membrane and potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 4 | Favorable for binding pocket interactions without incurring excessive desolvation penalties. |
Design Rationale in Medicinal Chemistry
The strategic incorporation of the 2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine group is driven by causality in structure-activity relationships (SAR).
Hinge Region Binding: In kinase inhibitor design, the pyrimidine ring frequently acts as the primary anchor, forming critical hydrogen bonds with the backbone amide NH of the kinase hinge region. Solvent Channel Vectoring: The ether oxygen at the C2 position provides an optimal ~120° bond angle. This geometry vectors the attached 1-methylpyrrolidine ring out of the hydrophobic ATP-binding pocket and into the solvent-exposed channel. Solubility & Liability Mitigation: The incorporation of basic amines is a proven strategy to improve aqueous solubility[3]. Because the pyrrolidine nitrogen has a pKa of ~8.8, it exists primarily as a hydrophilic cation in the bloodstream, drastically lowering the LogD and preventing the molecule from becoming a "greasy brick." Furthermore, the steric bulk of the cyclic pyrrolidine ring, combined with the N-methyl cap, helps mitigate human ether-a-go-go-related gene (hERG) channel liabilities that frequently plague linear, unhindered basic amines[2].
Fig 1. Pharmacophore mapping of the 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine scaffold.
Synthetic Methodology & Self-Validating Protocols
The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position highly electrophilic, allowing for efficient displacement of a leaving group (typically chloride) by an alkoxide nucleophile.
Step-by-Step SNAr Protocol
Reagents: 2-Chloropyrimidine (1.0 eq), 1-Methylpyrrolidin-3-ol (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous DMF.
-
Alkoxide Generation: Suspend NaH in anhydrous DMF under an inert argon atmosphere and cool to 0 °C. Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the secondary alcohol of 1-methylpyrrolidin-3-ol to form a highly reactive alkoxide, preventing the nitrogen atom of the pyrrolidine from acting as a competing nucleophile. The 0 °C temperature prevents thermal degradation of the solvent and controls the exothermic hydrogen gas evolution.
-
Nucleophilic Attack: Add 1-methylpyrrolidin-3-ol dropwise. Stir for 30 minutes until H₂ evolution ceases. Slowly add 2-chloropyrimidine dissolved in DMF.
-
SNAr Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: The alkoxide attacks the C2 carbon of the pyrimidine, forming a Meisenheimer complex intermediate. The chloride ion is subsequently expelled, restoring aromaticity.
-
Quench and Extraction: Quench the reaction carefully with ice water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
In-Process Controls (Self-Validating System)
To ensure the protocol is self-validating, researchers must employ real-time analytical checks:
-
TLC Monitoring: Use 10% Methanol in Dichloromethane (DCM). The product will stain positive with Ninhydrin (indicating the basic tertiary amine) and will be strongly UV-active at 254 nm (indicating the pyrimidine ring). The disappearance of the UV-active, Ninhydrin-negative 2-chloropyrimidine spot confirms reaction completion.
-
LC-MS Verification: The final product must yield a dominant [M+H]⁺ peak at m/z 180.1 in positive electrospray ionization (ESI+) mode.
Fig 2. Step-by-step SNAr synthetic workflow for the target pyrimidine ether scaffold.
Pharmacological Case Studies
The practical utility of the 2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine motif is well-documented in the optimization of complex kinase inhibitors.
A premier example is its application in the development of antimalarial agents targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)[4]. During the optimization of an imidazopyridazine series, researchers utilized pyrimidine linkers combined with basic amines to enhance target affinity[1]. The introduction of the pyrimidine ring provided critical hydrogen bonding interactions within the ATP-binding site, while the basic amine appendage (analogous to the 1-methylpyrrolidine group) was crucial for overcoming the poor aqueous solubility that limited the bioavailability of earlier lipophilic analogs[1]. This dual-action structural modification successfully yielded high-affinity compounds with sub-10 nM enzyme IC₅₀ values, proving the scaffold's capability to bridge the gap between in vitro potency and in vivo exposure[4].
References
-
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: ACS Infectious Diseases (via PubMed Central) URL:[Link]
Sources
- 1. Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]
Pyrimidine Ether Scaffolds: Synthetic Architecture & Medicinal Utility
This guide provides an in-depth technical analysis of pyrimidine ether scaffolds in medicinal chemistry, moving beyond the ubiquitous aminopyrimidine class to explore the distinct physicochemical and synthetic advantages of oxygen-linked pyrimidines.
Executive Summary: Beyond the Nitrogen Linker
While 2,4-diaminopyrimidines (e.g., methotrexate, trimethoprim) and anilinopyrimidines (e.g., imatinib, pazopanib) dominate the kinase inhibitor landscape, pyrimidine ethers (
The replacement of the nitrogen linker (
Medicinal Chemistry Rationale: The Oxygen Advantage
Physicochemical Modulation
The switch from an aminopyrimidine to a pyrimidine ether offers specific tactical advantages in lead optimization:
| Feature | Aminopyrimidine ( | Pyrimidine Ether ( | Medicinal Chemistry Impact |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor Only (O) | Ethers improve membrane permeability by reducing the HBD count (Lipinski's Rule of 5). |
| Bond Angle | The ether oxygen introduces a "kink," allowing access to hydrophobic pockets inaccessible to planar amine analogs. | ||
| pKa Influence | Electron-donating (+M) | Electron-donating (+M), Inductive (-I) | Oxygen is more electronegative; it lowers the basicity of the pyrimidine ring nitrogens compared to NH, reducing off-target HERG liability often associated with basic amines. |
| Metabolic Stability | Susceptible to N-oxidation/Glucuronidation | Susceptible to O-dealkylation | Ethers avoid N-oxide formation, a common toxicophore. However, CYP-mediated O-dealkylation must be managed via steric hindrance (e.g., ortho-substitution). |
Conformational Restriction in Macrocycles
In macrocyclic kinase inhibitors (e.g., Pacritinib ), the ether linkage is frequently preferred over amine linkers for the "tether" region. The oxygen atom provides a lower rotational energy barrier than an amide or secondary amine, allowing the macrocycle to adopt the bioactive conformation without paying a high entropic penalty upon binding.
Synthetic Architectures & Regioselectivity
The synthesis of pyrimidine ethers relies heavily on Nucleophilic Aromatic Substitution (
The Workhorse
The electron-deficient nature of the pyrimidine ring (a
-
Regioselectivity (2,4-Dichloropyrimidine):
-
C-4 Position: Nucleophilic attack occurs preferentially at C-4 due to the para-like conjugation with N-1 and less steric hindrance compared to C-2.
-
C-2 Position: Attack at C-2 is slower but can be favored if C-4 is blocked or if specific solvent/catalyst effects are employed.
-
C-5 Position: Inherently unreactive to
unless strongly electron-withdrawing groups (e.g., , ) are present at C-2/C-4.
-
Synthetic Pathways Diagram
Caption: Primary synthetic routes to pyrimidine ethers.
Case Study 1: Gefapixant (P2X3 Antagonist)
Gefapixant (MK-7264) represents the "gold standard" for pyrimidine ether design. It is a first-in-class oral P2X3 receptor antagonist approved for refractory chronic cough.
-
Structure: 5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide.
-
Key Feature: The ether linkage connects the 5-position of the pyrimidine to a polysubstituted benzene ring. This is a biaryl ether formed at the electron-neutral C-5 position, which is synthetically challenging compared to C-2/C-4 substitutions.
Mechanism of Action
Gefapixant acts as an allosteric antagonist. The ether linkage allows the pyrimidine diamine headgroup to orient into a specific sub-pocket of the P2X3 trimer, stabilizing a desensitized conformation. The flexibility of the oxygen atom is likely critical for this induced fit.
Industrial Synthesis (Merck Process)
The commercial synthesis utilizes a convergent strategy. The formation of the biaryl ether bond is the critical step, achieved via a nucleophilic displacement on a 5-bromopyrimidine or a coupling of a pyrimidinol.
Key Step: Reaction of 2,4-diamino-5-hydroxypyrimidine (nucleophile) with a fluoro-benzenesulfonamide derivative (electrophile) via
Caption: Convergent synthesis of Gefapixant highlighting the formation of the critical C5-O-Ar ether bond via
Case Study 2: Macrocyclic Kinase Inhibitors (Pacritinib)
Pacritinib (Vonjo) is a macrocyclic inhibitor of JAK2 and FLT3.[1]
-
Role of Ether: The macrocyclic tether includes an oxygen atom (ether linkage) connecting the pyrimidine to the benzylic position of the rest of the scaffold.
-
Function: The ether linkage reduces the conformational penalty of cyclization. In kinase inhibitors, macrocyclization via ether tethers is a proven strategy to improve selectivity (by rigidifying the active conformation) and potency (by reducing the entropy loss upon binding).
Experimental Protocol: Synthesis of a Pyrimidine Ether
This protocol describes the synthesis of a 4-alkoxypyrimidine via
Objective: Synthesis of 4-(benzyloxy)-2-chloropyrimidine . Reaction Type: Regioselective Nucleophilic Aromatic Substitution.
Reagents & Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Benzyl alcohol (1.05 eq)
-
Base: Potassium carbonate (
, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq for difficult substrates) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Cool the solution to 0°C in an ice bath. This is critical to control regioselectivity (kinetic control favors C-4).
-
Nucleophile Addition:
-
Option A (Weak Base): Add
(276 mg, 2.0 mmol) followed by the dropwise addition of benzyl alcohol (108 µL, 1.05 mmol). -
Option B (Strong Base - Pre-formation of Alkoxide): In a separate vial, treat benzyl alcohol with NaH in THF at 0°C for 15 min, then add this alkoxide solution dropwise to the pyrimidine solution.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The C-4 product is typically less polar than the starting material.
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (
, 0-20% EtOAc in Hexanes).-
Yield Expectation: 70-85%.
-
Regioselectivity Check: 1H NMR will show characteristic shifts. C-4 substitution shifts the C-5 proton doublet upfield compared to C-2 substitution.
-
Future Outlook
The pyrimidine ether scaffold is evolving into new modalities:
-
PROTAC Linkers: Poly-ether chains attached to pyrimidine E3 ligase ligands (like pomalidomide analogs) are standard. The pyrimidine-ether interface is a key exit vector for linker attachment.
-
Covalent Inhibitors: 5-hydroxypyrimidines are being explored as scaffolds for "warhead" attachment (e.g., acrylamides) via the ether linkage to target non-catalytic cysteines.
References
-
Richards, D., et al. (2019). "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation." British Journal of Pharmacology. Link
-
Ren, H., et al. (2020).[4] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development. Link[4]
-
Poulsen, E. S., et al. (2018). "Structure-Based Design of Macrocyclic Kinase Inhibitors." Molecules. Link
-
Lansdon, E. B., et al. (2010). "Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and Rilpivirine (TMC278): Implications for Drug Design." Journal of Medicinal Chemistry. Link
-
Schreiber, S. L., et al. (2016). "Pacritinib, a Macrocyclic JAK2/FLT3 Inhibitor."[1] Blood. Link
Sources
- 1. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
Pharmacophore Properties of Pyrrolidinyl-Pyrimidine Ethers: A Technical Guide
Topic: Pharmacophore Properties of Pyrrolidinyl-Pyrimidine Ethers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The pyrrolidinyl-pyrimidine ether scaffold represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical space. This guide dissects the pharmacophore properties of this specific moiety, defined by a pyrimidine ring linked to a pyrrolidine ring via an oxygen atom (ether linkage).
Unlike their nitrogen-linked counterparts (aminopyrimidines), the ether linkage confers distinct physicochemical properties, altering hydrogen bond donor/acceptor profiles, rotational flexibility, and metabolic stability. This scaffold is frequently deployed to optimize solubility, target solvent-exposed pockets (e.g., the ribose binding region of kinases), or induce specific conformational constraints in lead optimization.
Structural Anatomy & Pharmacophore Mapping
The scaffold consists of three distinct pharmacophoric zones, each contributing to the overall binding affinity and ADME profile.
The Pyrimidine Core (The Anchor)
-
Role: Acts as the primary aromatic scaffold and Hydrogen Bond Acceptor (HBA).
-
Interaction: In kinase inhibitors, N1 and N3 often serve as critical acceptors for the "hinge region" backbone NH groups (e.g., Val, Leu residues).
-
Electronic Properties: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (
), facilitating library synthesis.
The Ether Linkage (-O-)
-
Role: Provides a flexible spacer with specific bond geometry.
-
Differentiation: Unlike an amine linker (-NH-), the ether oxygen acts solely as an HBA. This removal of a Hydrogen Bond Donor (HBD) can be strategic for:
-
Permeability: Reducing Total Polar Surface Area (TPSA) to improve blood-brain barrier (BBB) penetration (relevant for CNS targets like Histamine H3).
-
Selectivity: Avoiding non-specific H-bond interactions in the ATP pocket.
-
-
Geometry: The
bond angle (~110°) introduces a "kink" that disrupts planarity, allowing the pyrrolidine ring to project out of the aromatic plane.
The Pyrrolidine Tail (The Vector)
-
Role: Solubilizing group and stereochemical vector.
-
Solubility: The basic nitrogen (pKa ~9-10) is typically protonated at physiological pH, forming a cation-pi interaction or salt bridge (e.g., with Asp/Glu residues) and significantly enhancing aqueous solubility.
-
Stereochemistry: The chiral center at C3 (or C2) of the pyrrolidine ring is a critical design element. The (R)- and (S)-enantiomers project substituents into vastly different vectors, often resulting in >100-fold potency differences (euchomeric vs. distomeric forms).
Pharmacophore Visualization (DOT)
Figure 1: Pharmacophore map illustrating the functional roles of the pyrimidine core, ether linker, and pyrrolidine tail.
Case Study: Kinase Inhibition (BCR-ABL & CDK)
To validate the utility of this scaffold, we examine CHMFL-ABL-053 , a potent BCR-ABL inhibitor, and general CDK12/13 inhibitors.
Mechanism of Action
In CHMFL-ABL-053, the pyrimidine core serves as the scaffold.[1] The 4-(pyrrolidin-3-yloxy) moiety is strategically placed to interact with the solvent-exposed region.
-
Observation: The ether linkage orients the pyrrolidine nitrogen towards acidic residues (e.g., Asp/Glu) at the rim of the ATP binding pocket.
-
Data Insight: Replacing the ether oxygen with an amine often retains potency but may alter the metabolic clearance profile (N-dealkylation vs. O-dealkylation).
Structure-Activity Relationship (SAR) Summary
| Feature | Modification | Impact on Activity/Properties |
| Linker | -O- (Ether) | Maintains HBA; increased flexibility; lower TPSA than -NH-. |
| -NH- (Amine) | Adds HBD; rigidifies via intramolecular H-bonds; higher TPSA. | |
| Pyrrolidine N | Unsubstituted (NH) | High solubility; potential for salt bridge; poor permeability. |
| N-Methyl | Improved permeability; reduced HBD count; retains basicity. | |
| N-Acyl (Amide) | Loss of basicity; improved permeability; neutral pharmacophore. | |
| Stereochemistry | (R)-3-yloxy | Often preferred for specific pocket vectors (target dependent). |
| (S)-3-yloxy | Can lead to steric clash with the P-loop or gatekeeper residues. |
Synthetic Accessibility & Protocols
The synthesis of pyrrolidinyl-pyrimidine ethers is predominantly achieved via Nucleophilic Aromatic Substitution (
Regioselectivity Rules (The "WuXi Insight")
When reacting 2,4-dichloropyrimidine with a nucleophile (pyrrolidin-3-ol):
-
Standard Conditions: The C4 position is more electrophilic due to the para-like effect of N1 and N3. Substitution typically occurs at C4 .
-
C5 Substituents: Electron-withdrawing groups (EWG) at C5 (e.g., -NO2, -F) greatly accelerate reaction at C4.
-
C6 Substituents: An Electron-Donating Group (EDG) at C6 can deactivate C4, occasionally shifting preference or leading to mixtures.
Standard Protocol: Displacement
Objective: Synthesis of 4-((3R)-pyrrolidin-3-yloxy)pyrimidine intermediate.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (or substituted analog).[2]
-
Nucleophile: (R)-N-Boc-3-hydroxypyrrolidine (Boc-protected to prevent N-arylation).
-
Base: NaH (Sodium Hydride) or Cs2CO3 (Cesium Carbonate).
-
Solvent: THF (for NaH) or DMF/DMSO (for Cs2CO3).
Step-by-Step Workflow:
-
Deprotonation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.1 eq) in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.
-
Note: The alkoxide is a stronger nucleophile than the alcohol, essential for ether formation.
-
-
Addition: Add 2,4-dichloropyrimidine (1.0 eq) dissolved in THF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Checkpoint: If C2/C4 regioselectivity is poor, lower temperature to -78°C or switch solvent to non-polar toluene with phase transfer catalyst.
-
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[3] Wash organic layer with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography.
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to liberate the free pyrrolidine amine.
Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic pathway for the generation of the pyrrolidinyl-pyrimidine ether scaffold via SnAr chemistry.
In Silico & In Vitro Validation
To validate the pharmacophore hypothesis, the following assays are mandatory in the screening cascade.
In Silico Docking
-
Protocol: Dock the molecule into the target kinase (e.g., JAK2, PDB: 3UGC).
-
Check: Verify the ether oxygen does not clash with the gatekeeper residue.
-
Vector Analysis: Ensure the pyrrolidine nitrogen projects towards the solvent front or interacts with specific ribose-pocket residues (e.g., Asp/Glu).
Solubility & pKa Determination
-
Rationale: The ether linkage increases lipophilicity compared to the amine, but the pyrrolidine nitrogen compensates.
-
Method: Kinetic solubility assay in PBS (pH 7.4).
-
Target: >50 µM for hit-to-lead compounds.
Metabolic Stability (Microsomal Stability)
-
Rationale: Ethers are susceptible to O-dealkylation by CYP450 enzymes.
-
Comparison: Compare intrinsic clearance (
) of the Ether vs. Amine analog. -
Optimization: If O-dealkylation is high, introduce steric bulk (e.g., gem-dimethyl) on the carbon alpha to the ether oxygen or fluorinate the pyrrolidine ring to reduce metabolic liability.
References
-
Liang, X., et al. (2016). "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia."[4] Journal of Medicinal Chemistry. Link
-
WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29." WuXi AppTec Technical Articles. Link
- Cowart, M. D., et al. (2004). "Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy." Journal of Medicinal Chemistry. (Contextualizing the ether vs amine linker in pyrimidines).
-
Miao, J., et al. (2024). "Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use." US Patent Application 20240383900A1. Link
Sources
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Engineering Noncanonical Selectivity: Pyrimidine-Containing Structural Motifs in nAChR Agonist Design
Executive Summary
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that modulate neurotransmitter release across the central and peripheral nervous systems 1. While canonical agonists (e.g., acetylcholine, nicotine, epibatidine) rely heavily on pyrrolidine or pyridine rings coupled with a basic amine, off-target toxicity and rapid receptor desensitization have historically stalled clinical translation.
Recent drug development paradigms have shifted toward noncanonical scaffolds, specifically pyrimidine-containing structural motifs . By replacing traditional aromatic systems with pyrimidine, researchers can finely tune the basicity (pKa) of the molecule, alter hydrogen-bonding networks within the orthosteric binding pocket, and impose conformational constraints. This whitepaper provides an in-depth mechanistic analysis of pyrimidine-based nAChR agonists, detailing their structure-activity relationships (SAR), unique intracellular signaling cascades, and the self-validating experimental workflows required to characterize them.
Core Structural Motifs & Subtype Selectivity
The rational design of pyrimidine derivatives has yielded highly selective ligands for specific nAChR subtypes, notably the
Motif A: Pyrimidine-Substituted Azocines (Targeting / )
The
-
Mechanistic Causality: Canonical agonists typically form a single cation-
interaction with the conserved TrpB residue in the aromatic box of the binding site. However, secondary ammonium pyrimidines like TC299423 engage in a dual cation- interaction with both TrpB and TyrC2 within the pocket, driving distinct activation kinetics 2.
Motif B: Dipicolyl Amine Pyrimidines (DPPs) (Targeting )
The
-
Mechanistic Causality: Despite lacking canonical basicity, these pyrimidines successfully bind the orthosteric site at the subunit interfaces. However, they act primarily as "silent" or partial agonists, stabilizing a desensitized, closed state of the receptor that can only be functionally unmasked in the presence of a positive allosteric modulator (PAM) like PNU-120596 3.
Motif C: Fused Pyrimidine Scaffolds for Polypharmacology
Advanced in silico screening has identified fused pyrimidines, such as Ýmir-2 (a triazolo[4,3-a]pyrimidine derivative), capable of dual-targeting. Ýmir-2 acts simultaneously as an acetylcholinesterase (AChE) inhibitor and an
Quantitative Data Summary
| Compound | Target Subtype | Structural Motif | Efficacy / EC | Mechanism / Notes |
| TC299423 | Pyrimidin-5-yl hexahydroazocine | 30–60 nM ( | Dual cation- | |
| Compound 40 | 2,4,6-substituted DPP | 30–140 nM (with PAM) | Silent agonist; stabilizes desensitized state. | |
| Compound 44 | Thiophen-3-yl pyrimidine-2,4-diamine | pEC | Noncanonical orthosteric binder. | |
| Ýmir-2 | Triazolo[4,3-a]pyrimidine | Dual-target hit | Identified via structure-based virtual screening. |
Intracellular Signaling & Kinase Regulation
Activation of the
Crucially, the functional properties of
Fig 1. α7 nAChR intracellular signaling and negative regulation by Src-family kinases.
Experimental Workflows & Validation Protocols
To accurately characterize noncanonical pyrimidine agonists, standard electrophysiological assays must be modified. The following protocols are designed as self-validating systems to ensure that rapid receptor desensitization is not falsely interpreted as a lack of binding affinity.
Protocol 1: PNU-120596-Dependent High-Throughput Calcium Influx Assay
-
Objective: Quantify agonist potency (EC
) for noncanonical nAChR ligands. -
Causality & Self-Validation: Classical calcium assays fail for
nAChRs because the channel desensitizes milliseconds after agonist binding, preventing sufficient accumulation for fluorescent detection 4. By pre-incubating cells with PNU-120596 (a Type II PAM), we lock the receptor in a prolonged open state [[3]](). If a pyrimidine derivative is a "silent agonist", the PAM converts the desensitized state into a conducting state, yielding a robust fluorescent signal. Signal absence without PAM confirms rapid desensitization, while signal presence with PAM confirms orthosteric target engagement.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing human
nAChRs in 96-well plates at a density of cells/well. Incubate at 37°C for 24 hours. -
Dye Loading: Remove culture media and add 100
L of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to inhibit dye efflux). Incubate for 45 minutes in the dark at room temperature. -
PAM Pre-incubation (The Validation Step): Wash cells twice with assay buffer. Add 10
M PNU-120596 to the wells and incubate for 5 minutes. Control wells must receive vehicle only to validate the silent agonism profile. -
Agonist Addition: Inject the pyrimidine test compound (e.g., Compound 40) at varying concentrations (1 nM to 100
M) using an automated liquid handler (e.g., FLIPR Tetra). -
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the EC
.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Objective: Confirm orthosteric activation and evaluate macroscopic channel kinetics.
-
Causality & Self-Validation: While the calcium assay proves
entry, TEVC provides real-time resolution of the net-charge response and desensitization kinetics. By co-applying the pyrimidine agonist with a known competitive antagonist (e.g., methyllycaconitine, MLA), the workflow self-validates that the current is strictly mediated by the orthosteric site and not via direct channel pore modulation.
Step-by-Step Methodology:
-
cRNA Injection: Microinject Xenopus laevis oocytes with 10-20 ng of cRNA encoding the desired nAChR subunit (e.g.,
or ). Incubate at 18°C for 2-5 days in ND96 buffer. -
Impale Oocytes: Place a single oocyte in a perfusion chamber. Impale with two glass microelectrodes (0.5–2 M
resistance) filled with 3M KCl. -
Voltage Clamp: Clamp the membrane potential at -70 mV using a TEVC amplifier.
-
Perfusion & Recording: Perfuse the pyrimidine agonist (e.g., TC299423) for 10 seconds, followed by a 2-minute washout period with ND96 buffer to allow complete recovery from desensitization.
-
Antagonist Validation: Pre-perfuse the oocyte with 10 nM MLA for 1 minute, then co-apply the pyrimidine agonist. A complete ablation of the inward current validates orthosteric binding.
Fig 2. Experimental workflow for validating noncanonical pyrimidine-based nAChR agonists.
Conclusion
The integration of pyrimidine motifs into nAChR agonist design has successfully circumvented the limitations of traditional pyridine/pyrrolidine scaffolds. By altering basicity and enforcing conformational rigidity, compounds like TC299423 and the DPP series achieve unprecedented selectivity for
References
- Title: TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors Source: Frontiers in Pharmacology / NIH URL
- Title: Secondary Ammonium Agonists Make Dual Cation- Interactions in Nicotinic Receptors Source: eNeuro URL
- Title: Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for nAChRs Source: Journal of Medicinal Chemistry / NIH URL
- Title: Differential Activation and Desensitization States Promoted by Noncanonical Nicotinic Acetylcholine Receptor Agonists Source: Molecular Pharmacology / NIH URL
- Title: Alpha7 neuronal nicotinic acetylcholine receptors are negatively regulated by tyrosine phosphorylation and Src-family kinases Source: Journal of Biological Chemistry / NIH URL
- Title: Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation Source: MDPI URL
- Title: Activation of the Macrophage ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Nicotinic Acetylcholine Receptor and Control of Inflammation Source: ResearchGate URL
Sources
- 1. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors | eNeuro [eneuro.org]
- 3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activation and Desensitization States Promoted by Noncanonical α7 Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha7 neuronal nicotinic acetylcholine receptors are negatively regulated by tyrosine phosphorylation and Src-family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering 3D Pharmacophores: A Technical Guide to Bioactive Heterocycles with Pyrrolidine Ether Linkages
Executive Summary
As a Senior Application Scientist who has guided multiple sp³-enriched libraries through preclinical validation, I approach scaffold design not merely as a structural exercise, but as a multi-parameter optimization problem. The transition from planar, sp²-dominated molecules to conformationally rich, sp³-hybridized heterocycles represents one of the most significant paradigm shifts in modern drug discovery. Among these, the pyrrolidine ether linkage stands out as a privileged pharmacophore. This technical whitepaper explores the causality behind the physicochemical advantages of pyrrolidine ethers, details rigorous synthetic methodologies, and provides self-validating experimental protocols for evaluating their bioactivity in high-throughput environments.
The Pyrrolidine Ether Scaffold: Escaping Flatland
The five-membered pyrrolidine ring is one of the most widely utilized nitrogen heterocycles in medicinal chemistry. Its sp³-hybridization enables the efficient exploration of three-dimensional (3D) pharmacophore space, a phenomenon driven by the ring's inherent non-planarity and pseudorotation 1. This structural shift is part of a broader industry movement toward "escaping flatland," where increasing the 3D character (measured by Principal Moments of Inertia, PMI) of drug candidates has been statistically proven to decrease clinical failure rates and improve target selectivity 2.
Integrating an ether linkage directly onto the pyrrolidine core introduces a highly specific set of advantages:
-
Conformational Flexibility: The ether oxygen acts as a flexible hinge, allowing attached aryl or alkyl groups to adopt optimal geometries within deep, hydrophobic binding pockets.
-
Metabolic Stability: Unlike ester linkages, which are highly susceptible to plasma esterases, ethers provide a robust hydrogen-bond acceptor without introducing severe metabolic liabilities.
-
Target Versatility: Pyrrolidine ethers have demonstrated remarkable efficacy across diverse therapeutic areas, serving as potent CFTR correctors (e.g., ABBV-3221 analogues) 3 and highly selective histamine H3 receptor antagonists 4.
Mechanistic Insights: Target Binding & Pathway Modulation
To understand why pyrrolidine ethers are so effective, we must examine their mechanism of action at the molecular level. In the context of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, the basic pyrrolidine nitrogen forms critical salt bridges with aspartate residues in the target protein, while the ether oxygen stabilizes the folding intermediate via hydrogen bonding.
Fig 1. Mechanism of pyrrolidine ether correctors in mutant protein trafficking.
Synthetic Methodologies: Constructing the Ether Linkage
The synthesis of chiral pyrrolidine ethers requires strict stereochemical control. A common pitfall in early-stage chemistry is utilizing harsh Nucleophilic Aromatic Substitution (SNAr) conditions, which can lead to epimerization of the α-stereocenter. To prevent this, I mandate the use of Palladium-catalyzed Buchwald-Hartwig etherification.
Fig 2. Modular synthetic workflow for chiral pyrrolidine aryl ethers.
Step-by-Step Synthetic Protocol
-
Alkoxide Generation: Dissolve enantiopure (3S)-N-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Causality: Low temperatures prevent base-mediated ring-opening or degradation of the Boc protecting group.
-
Palladium-Catalyzed Etherification: To the alkoxide solution, add the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and RockPhos ligand (0.04 eq). Heat to 80°C for 12 hours. Causality: The bulky RockPhos ligand facilitates reductive elimination of the ether product rapidly, outcompeting any potential racemization pathways.
-
Deprotection: Isolate the intermediate via flash chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) at a 1:4 ratio. Stir at room temperature for 2 hours.
-
Purification: Concentrate under reduced pressure and purify the resulting amine via reverse-phase preparative HPLC to yield the final bioactive pyrrolidine ether.
Structure-Activity Relationship (SAR) & Pharmacokinetics
The spatial orientation of the ether substituent dictates target affinity. Table 1 summarizes the SAR profiling of a representative library against a target GPCR (e.g., Histamine H3). Notice the stark causality in stereochemistry: the (3S) enantiomer exhibits sub-20 nM affinity, whereas the (3R) enantiomer is essentially inactive. This validates the necessity of the asymmetric synthetic protocol outlined above.
Table 1: SAR and Physicochemical Profiling of Pyrrolidine Ethers
| Compound ID | Pyrrolidine Core | Ether Substituent (R) | Target Affinity ( | cLogP | Microsomal Half-Life ( |
| PE-001 | (3S)-N-Boc | Phenyl | 145.0 | 3.2 | 45 |
| PE-002 | (3S)-N-Boc | 4-Fluorophenyl | 42.5 | 3.4 | 85 |
| PE-003 | (3S)-N-Boc | 3-Pyridyl | 18.2 | 2.1 | 120 |
| PE-004 | (3R)-N-Boc | 3-Pyridyl | >1000 | 2.1 | 115 |
Insight: Transitioning from a phenyl (PE-001) to a 3-pyridyl ether substituent (PE-003) decreases cLogP, thereby reducing non-specific lipophilic binding and significantly extending the metabolic half-life from 45 to 120 minutes.
Experimental Protocol: Self-Validating High-Throughput Screening
In electrophysiology, false positives from off-target ion channels (e.g., calcium-activated chloride channels) are a persistent liability. I designed the following Ussing Chamber protocol as a self-validating system . By establishing a baseline, stimulating the target, and subsequently quenching with a highly specific inhibitor, we create a closed logical loop. If the current does not return to baseline upon inhibitor addition, the assay instantly flags the compound as an off-target artifact.
Ussing Chamber Electrophysiology Protocol
-
Cell Preparation: Seed human bronchial epithelial (HBE) cells expressing mutant CFTR on permeable Snapwell inserts. Culture until a polarized monolayer forms (transepithelial resistance > 400 Ω·cm²).
-
Compound Incubation: Treat the basolateral medium with 3 μM of the pyrrolidine ether test compound for 24 hours. Causality: Correctors require extended incubation to facilitate protein translation, folding, and trafficking to the membrane, unlike potentiators which act acutely.
-
Chamber Mounting: Mount the inserts in the Ussing chamber system bathed in symmetrical Krebs-bicarbonate solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Gradient Establishment: Replace the apical bath with a low-chloride solution to establish a basolateral-to-apical chloride gradient, driving unidirectional Cl⁻ flux. Record the baseline short-circuit current (
). -
Acute Stimulation: Add Forskolin (10 μM) to both baths. Causality: Forskolin elevates intracellular cAMP, activating PKA which phosphorylates the CFTR R-domain, opening the rescued channels. Record the peak
. -
Validation (The Logical Loop): Add CFTRinh-172 (10 μM) to the apical bath. A rapid and complete drop in
back to baseline validates incontestably that the observed flux was exclusively mediated by CFTR, confirming the true efficacy of the pyrrolidine ether corrector.
Conclusion
The pyrrolidine ether linkage is a masterclass in balancing conformational flexibility, 3D pharmacophore coverage, and metabolic stability. By employing rigorous, stereocontrolled synthetic pathways and self-validating functional assays, drug development professionals can fully leverage this privileged scaffold to address complex pathologies ranging from cystic fibrosis to central nervous system disorders.
References
- Source: nih.
- Source: acs.
- Source: mdpi.
- Source: nih.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
[1][2]
Executive Summary
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a bicyclic heteroaromatic ether frequently utilized as a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 antagonists—and neuronal nicotinic acetylcholine receptor (nAChR) modulators.[1][2] This monograph provides a definitive technical analysis of its molecular weight, stoichiometry, synthetic architecture, and physicochemical properties to support high-fidelity drug discovery workflows.
Molecular Identity & Stoichiometry[1][2][3]
The molecule comprises a pyrimidine ring linked via an ether oxygen to the 3-position of an N-methylated pyrrolidine ring.[1][2] This structural motif combines an electron-deficient aromatic system with a basic aliphatic amine, creating a versatile handle for tuning solubility and target affinity.[2]
Cheminformatic Profile
| Property | Value | Technical Note |
| IUPAC Name | 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine | Systematic nomenclature |
| Molecular Formula | C₉H₁₃N₃O | Confirmed stoichiometry |
| Molecular Weight | 179.22 g/mol | Average mass |
| Exact Mass | 179.1059 | Monoisotopic mass (for HRMS) |
| Heavy Atom Count | 13 | Non-hydrogen atoms |
| Related CAS | 950648-95-0 | Refers to the des-methyl analog (2-(pyrrolidin-3-yloxy)pyrimidine); N-methyl variants are often synthesized in situ.[1][2][3] |
Elemental Composition[1][2]
Structural Analysis & Pharmacophore Properties[2][5]
The utility of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine lies in its ability to interact with biological targets through multiple modalities.[1][2]
Physicochemical Attributes[1][2][6]
-
Basicity (pKa): The pyrrolidine nitrogen is basic, with a predicted pKa of ~8.5–9.[2]2. This ensures the molecule exists predominantly as a cation at physiological pH (7.4), improving aqueous solubility and facilitating ionic interactions with aspartate/glutamate residues in receptor binding pockets.[2]
-
Hydrogen Bonding:
-
Lipophilicity (cLogP): Estimated between 0.5 and 0.[2]9. The molecule is moderately polar, allowing for good membrane permeability while maintaining solubility.[2]
Pharmacophore Interaction Map
The following diagram illustrates the key interaction points of the scaffold within a theoretical binding pocket.
Figure 1: Pharmacophore map highlighting the ionic and lipophilic interaction potentials of the scaffold.[2]
Synthetic Architecture
The most robust route for synthesizing this ether is Nucleophilic Aromatic Substitution (SₙAr) .[2] While Mitsunobu coupling is theoretically possible, the high reactivity of 2-halopyrimidines makes SₙAr the industrial standard due to higher yields and easier purification.
Reaction Mechanism (SₙAr)
The reaction proceeds via the addition-elimination mechanism.[1][2] The alkoxide generated from 1-methylpyrrolidin-3-ol attacks the electron-deficient C-2 position of the pyrimidine, forming a Meisenheimer complex, followed by the expulsion of the leaving group (chloride).[1]
Experimental Protocol
Reagents:
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (tBuOK).[2]
-
Solvent: Anhydrous DMF or THF.[2]
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under N₂, dissolve 1-methylpyrrolidin-3-ol (1.1 eq) in anhydrous THF/DMF. Cool to 0°C.[2]
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise.[2] Stir at 0°C for 30 mins until H₂ evolution ceases.
-
Coupling: Add 2-chloropyrimidine (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow, heat to 60°C for 2–4 hours. Monitor by LCMS (Target M+H = 180).[2]
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH) is usually required to remove unreacted alcohol.[2]
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the SₙAr generation of the target ether.
Analytical Characterization
Validating the synthesis requires confirming the integrity of both the ether linkage and the maintenance of the N-methyl group.[2]
1H-NMR Signature (Predicted in CDCl₃)[2][7]
-
Pyrimidine Ring:
-
Ether Linkage:
-
δ ~5.4–5.6 ppm (m, 1H): The methine proton at the pyrrolidine 3-position (shifted downfield due to oxygen and aromatic ring).[2]
-
-
Pyrrolidine Ring:
Mass Spectrometry (LC-MS)[1][2]
Medicinal Chemistry Applications
The 2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine moiety is not merely a chemical curiosity; it is a functional bioisostere used to optimize drug candidates.[1][2]
-
Histamine H3 Antagonists: This fragment is structurally homologous to the core of ABT-239 and other benzonitrile H3 antagonists.[1][2] The ether linkage provides rotational freedom, allowing the pyrimidine to adopt the necessary conformation for receptor binding.
-
Solubility Enhancement: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (lowers LogP).[2] Furthermore, the basic pyrrolidine nitrogen introduces a solubilizing center, critical for oral bioavailability.
-
Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially prolonging the half-life of the parent drug.[2]
References
-
Cowart, M. D., et al. (2005).[2] "Rotationally Constrained 2,4-Diamino-5-[4-(2-pyridyl)piperazin-1-yl]pyrimidines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. [2]
-
Beresford, A. P., et al. (2024).[2] "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 26, 4626-4630. [2]
-
PubChem Compound Summary. (2025). "2-(Pyrrolidin-3-yloxy)pyrimidine."[2][4] National Center for Biotechnology Information.[2] [2]
-
March, J. (2019).[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.[1][2] (Standard reference for SₙAr mechanisms).
Sources
- 1. 1247438-29-4|2-(Pyrrolidin-3-ylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 2. 4-[4-[[1-[(2S)-1-methylpyrrolidine-2-carbonyl]piperidin-4-yl]methoxy]-3-(trifluoromethyl)phenyl]-7-(oxolan-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile | C31H35F3N6O3 | CID 117914123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | 13118-11-1 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Protocol for O-arylation of 1-methylpyrrolidin-3-ol
High-Yield Protocol for the O-Arylation of 1-Methylpyrrolidin-3-ol via Palladium-Catalyzed Cross-Coupling
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to explore pharmacophore space and optimize the pharmacokinetic profiles of drug candidates[1]. Specifically, 3-aryloxy-1-methylpyrrolidines serve as critical bioisosteres and structural motifs in the development of targeted therapeutics[2]. However, the synthesis of these alkyl aryl ethers via traditional nucleophilic aromatic substitution (SNAr) is severely limited to highly electron-deficient aryl halides. To achieve broad functional group tolerance, Palladium-catalyzed Buchwald-Hartwig C–O cross-coupling is required. This application note details a robust, self-validating protocol for the highly efficient O-arylation of 1-methylpyrrolidin-3-ol using the sterically demanding RockPhos ligand.
Mechanistic Rationale & Ligand Selection
The cross-coupling of secondary aliphatic alcohols with unactivated aryl halides is inherently challenging. The rate of reductive elimination from the intermediate [L_nPd(II)(Ar)(alkoxide)] is exceedingly slow compared to analogous C–N bond formations[3]. Consequently, competitive
To circumvent these dual challenges, the bulky biaryl phosphine ligand 3 is employed[3]. The conformational rigidity and immense steric bulk of the biaryl backbone force the aryl and alkoxide ligands into a highly constrained geometry, drastically accelerating the rate-determining reductive elimination step and outcompeting the
Pd-Catalyzed C-O Cross-Coupling Cycle using RockPhos.
Reaction Optimization Data
The choice of base and ligand is critical for the success of this transformation. Stronger bases like NaOtBu often lead to increased
| Entry | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Primary Byproduct |
| 1 | BINAP | Cs₂CO₃ | Toluene | 90 | < 5% | Unreacted starting materials |
| 2 | XPhos | Cs₂CO₃ | Toluene | 90 | 15% | 1-methylpyrrolidin-3-one |
| 3 | tBuBrettPhos | NaOtBu | Toluene | 90 | 45% | Reduced Arene (Dehalogenation) |
| 4 | RockPhos | NaOtBu | Toluene | 90 | 60% | Reduced Arene (Dehalogenation) |
| 5 | RockPhos | Cs₂CO₃ | Toluene | 90 | > 95% | None (Clean Conversion) |
Standard Operating Procedure (SOP)
Design Principle: This protocol is engineered as a self-validating system, incorporating mandatory In-Process Controls (IPCs) to ensure catalyst activation and prevent downstream purification failures.
Self-Validating Experimental Workflow for O-Arylation.
Materials Required:
-
1-Methylpyrrolidin-3-ol (1.2 mmol, strictly anhydrous)
-
Aryl chloride or bromide (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2.0 mol%)
-
RockPhos (0.05 mmol, 5.0 mol%)
-
Anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Execution:
-
Catalyst Assembly (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd₂(dba)₃, RockPhos, and Cs₂CO₃.
-
Causality: Cs₂CO₃ is selected over stronger alkoxide bases to minimize base-promoted degradation of the sensitive pyrrolidine ring and suppress dehalogenation side reactions.
-
-
Substrate Addition: Add the aryl halide and 1-methylpyrrolidin-3-ol. If the substrates are liquids, dissolve them in 5.0 mL of anhydrous toluene and add via a microsyringe.
-
Reaction Initiation: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–24 hours.
-
Causality: High stirring rates are critical to overcome mass transfer limitations caused by the heterogeneous nature of Cs₂CO₃ in toluene.
-
-
IPC Check (Self-Validation): After 12 hours, halt stirring, allow the inorganic salts to settle, and sample 10 µL of the supernatant. Dilute with 1 mL of HPLC-grade acetonitrile and analyze via LC-MS.
-
Pass Criteria: >95% consumption of the aryl halide.
-
Fail Criteria: The presence of unreacted aryl halide alongside significant dehalogenated arene indicates moisture contamination in the base. If conversion is stalled at <50% with no byproduct formation, the catalyst has likely been poisoned by adventitious oxygen; abort and verify the inert atmosphere setup.
-
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter through a tightly packed pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography.
-
Causality: You must pre-treat the silica gel with 1% triethylamine (Et₃N) in the eluent (e.g., DCM/MeOH gradient) to prevent irreversible binding and streaking of the basic tertiary amine product against the acidic silica silanols.
-
References
1.4. National Institutes of Health (NIH). 2.3. DSpace@MIT (Massachusetts Institute of Technology). 3.1. Benchchem. 4. 2. Benchchem.
Sources
Using NaH in nucleophilic aromatic substitution of pyrimidines
Application Note: Sodium Hydride (NaH) Mediated Nucleophilic Aromatic Substitution (
Executive Summary
The pyrimidine ring is a privileged scaffold in oncology and infectious disease drug discovery, serving as the core for countless kinase inhibitors (e.g., Gefitinib, Imatinib analogues). Functionalizing this ring via Nucleophilic Aromatic Substitution (
While weak bases (
This guide provides a rigorous, safety-first protocol for NaH-mediated
Critical Safety Alert: The NaH/Polar Aprotic Solvent Hazard
STOP AND READ: Before planning any experiment, researchers must acknowledge the thermal instability of NaH in polar aprotic solvents.
-
The Hazard: NaH is commonly used in DMF, DMAc, or DMSO to solubilize polar substrates.[1] However, NaH can induce a runaway exothermic decomposition of these solvents.
-
NaH + DMSO: Forms the dimsyl anion, which is thermally unstable and can explode above 50°C.
-
NaH + DMF/DMAc: Can undergo uncontrollable exothermic decomposition even at moderate temperatures (
C), releasing large volumes of gas ( , , dimethylamine).
-
-
The Solution:
-
Preferred Solvent: Anhydrous THF or 2-MeTHF (safer, stable).
-
Alternative: If solubility requires DMF, use a Toluene/DMF mixture (e.g., 4:1) to act as a heat sink, and never heat the NaH/DMF mixture above 40°C before the electrophile consumes the base.
-
Mechanistic Insight & Regioselectivity
The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex intermediate.
Regioselectivity: The C4 vs. C2 Rule
For 2,4-dichloropyrimidine (and similar analogues), substitution generally favors the C4 position over the C2 position.[2]
-
Electronic Factor: The C4 position is more electron-deficient. Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto two ring nitrogens (N1 and N3). Attack at C2 delocalizes charge primarily onto the ring carbons, which is less stable.
-
Steric Factor: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that slightly disfavors bulky nucleophiles compared to C4.
Exceptions:
-
Hydrogen Bonding: If the pyrimidine contains a sulfone or sulfoxide at C2, and the nucleophile can H-bond (e.g., an alcohol), the nucleophile may be directed to C2.[3]
-
C5 Substituents: An electron-donating group at C5 can deactivate C4 more than C2, potentially eroding selectivity.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution due to superior resonance stabilization of the intermediate.
Standardized Protocol: NaH-Mediated Etherification
Objective: Synthesis of 4-benzyloxy-2-chloropyrimidine from 2,4-dichloropyrimidine and benzyl alcohol.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Benzyl alcohol (1.05 equiv)
-
Base: NaH (60% dispersion in mineral oil) (1.1 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology
1. Pre-Reaction Preparation (The "Dry" Check)
-
Flame-dry or oven-dry a round-bottom flask (RBF) and magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Note on NaH: Do not wash the NaH with hexane to remove oil unless strictly necessary for characterization. The oil coating protects the hydride from moisture. Simply calculate the mass based on the 60% w/w content.
2. Nucleophile Activation (Deprotonation)
-
Charge the RBF with NaH (1.1 equiv) and add anhydrous THF. Cool to 0°C (ice bath).
-
Add the alcohol (1.05 equiv) dropwise (neat or in minimal THF).
-
Observation: Vigorous evolution of
gas.
-
-
Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Checkpoint: The solution should become clear or change consistency, indicating the formation of the sodium alkoxide.
-
3. Electrophile Addition (
-
Cool the alkoxide solution back to 0°C .
-
Add 2,4-dichloropyrimidine (1.0 equiv) dissolved in THF dropwise over 10–15 minutes.
-
Rationale: Slow addition at low temp favors the kinetic product (C4) and prevents double-addition (disubstitution).
-
4. Reaction & Monitoring
-
TLC/LC-MS Monitoring: Look for the disappearance of the dichloride.
-
Target Mass:
(Product). -
By-product:
(Bis-alkoxy species) – indicates too much nucleophile or high temp.
-
5. Quench & Workup
-
Cool to 0°C. Quench by dropwise addition of Saturated
or water. Caution: Unreacted NaH will fizz violently. -
Dilute with EtOAc. Wash organic layer with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
Protocol Workflow Visualization
Figure 2: Self-validating experimental workflow with critical decision nodes.
Data & Troubleshooting Guide
Base Comparison Table
Why choose NaH over others?
| Base | pKa (Conj. Acid) | Reactivity | Best Use Case | Drawbacks |
| NaH | ~35 ( | High | Unreactive alcohols, bulky nucleophiles. | Moisture sensitive, |
| 10.3 ( | Low | Thiols, Phenols, reactive amines. | Often requires heat, slow with aliphatic alcohols. | |
| LiHMDS | 26 (HMDS) | High | Very sensitive substrates (soluble base). | Expensive, atom economy poor. |
| 10.7 ( | Low | Simple amines. | Insufficient for alcohols. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Wet solvent/reagents killed NaH. | Redistill THF or use molecular sieves. Ensure NaH is fresh (grey powder, not white crust). |
| Bis-substitution (C2 & C4) | Excess NaH/Nucleophile or Temp too high. | Strictly limit Nucleophile to 1.0–1.05 equiv. Keep reaction at 0°C longer. |
| Wrong Regioisomer (C2) | Substrate dependent (e.g., C5-nitro). | Verify structure by NMR (NOE). If C2 is desired, use non-polar solvent or specific directing groups. |
| Brown/Black Tar | Decomposition of DMF by NaH. | SAFETY STOP. Switch to THF. If DMF is required, keep T < 40°C. |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley-Interscience, 2013.
-
Yang, Q. et al. "Safety Evaluation of the Thermal Instability of NaH in DMF and DMAc." Org.[1][7][8] Process Res. Dev.2019 , 23, 2210–2217.
- Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2016. (Context on Pyrimidine Kinase Inhibitors).
-
Barvian, N. C. et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." J. Med. Chem.2000 , 43, 4606–4616. (Example of regioselective displacement).
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.; Elsevier, 2007.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Advanced Application Note: Microwave-Assisted Synthesis of Pyrimidine Ethers
Overview & Strategic Rationale
Pyrimidine ethers are highly privileged scaffolds in modern drug discovery and agrochemistry, exhibiting potent anticancer, antimicrobial, and herbicidal properties[1]. Traditionally, the formation of the C–O bond at the C-2 or C-4 position of the pyrimidine ring relies on prolonged reflux conditions, which often result in thermal degradation, poor atom economy, and the generation of unwanted side products[2].
To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By utilizing dielectric volumetric heating, microwave irradiation directly couples with polar molecules (solvents and reagents) to provide rapid, uniform, and highly efficient energy transfer[3][4]. This application note details the mechanistic rationale, experimental design, and validated protocols for synthesizing pyrimidine ethers via microwave-assisted Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Foundations
The synthesis of pyrimidine ethers primarily proceeds via an SNAr pathway. The pyrimidine core is inherently electron-deficient, making it an excellent electrophile. This electrophilicity is highly pronounced at the C-2 and C-4 positions due to the inductive and resonance stabilization provided by the adjacent electronegative nitrogen atoms[5].
When a halopyrimidine reacts with an alkoxide or phenoxide nucleophile, the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex[5][6]. Subsequent expulsion of the halide leaving group rearomatizes the ring, yielding the target ether.
Mechanistic pathway of SNAr in pyrimidine ether synthesis via a Meisenheimer complex.
Experimental Design & Causality
As an application scientist, it is vital to understand why specific reagents and parameters are chosen, rather than blindly following a recipe.
-
Electrophile Selection: 2-chloropyrimidine and 4-chloropyrimidine are the most common precursors. The reactivity sequence generally follows C-4 > C-2 >> C-5[5]. Fluorinated pyrimidines react even faster due to the extreme electronegativity of fluorine, which lowers the activation energy for the Meisenheimer complex formation.
-
Nucleophile & Base Dynamics: The alcohol must be deprotonated to form a potent nucleophile. While strong bases like Sodium Hydride (NaH) ensure quantitative deprotonation, they can cause degradation of sensitive functional groups. Mild bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are preferred in MAOS[3][6]. The "cesium effect" enhances the solubility and reactivity of the alkoxide intermediate[3].
-
Solvent Choice: Solvents must possess a high loss tangent (tan δ) to efficiently convert microwave radiation into heat. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), as well as polar protic solvents like 2-propanol, are optimal choices[3][7].
Protocol: Microwave-Assisted SNAr Workflow
The following is a generalized, self-validating protocol for the synthesis of a representative pyrimidine ether, such as 2-[(Oxan-4-yl)methoxy]pyrimidine[6].
Workflow for the microwave-assisted nucleophilic aromatic substitution of pyrimidine ethers.
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 mmol) and the target alcohol (e.g., (oxan-4-yl)methanol, 1.2 mmol) in 3.0 mL of anhydrous DMF.
-
Base Addition: Add finely powdered K2CO3 (2.0 mmol) to the mixture.
-
Causality Insight: Finely powdering the base drastically increases the surface area for the solid-liquid interface, accelerating the heterogeneous deprotonation of the alcohol to form the reactive alkoxide[6].
-
-
Atmospheric Control: Seal the vial with a Teflon-lined crimp cap. Purge the vial with dry nitrogen for 2 minutes.
-
Causality Insight: Displacing oxygen prevents the oxidative degradation of the solvent and reagents at high microwave temperatures.
-
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C for 15 minutes with dynamic power modulation (max 150 W) and simultaneous air cooling.
-
Quench and Extraction: Upon completion and cooling to room temperature, dilute the mixture with 15 mL of ethyl acetate. Wash the organic layer with distilled water (3 x 10 mL) and brine (1 x 10 mL).
-
Causality Insight: Multiple water washes are critical to completely partition the highly polar DMF and inorganic salts into the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure pyrimidine ether.
Comparative Data Analysis
The integration of microwave technology drastically alters the kinetic profile of pyrimidine ether synthesis compared to conventional thermal heating[2][4][7].
| Substrates (Electrophile + Nucleophile) | Heating Method | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Chloropyrimidine + Phenol derivatives | Conventional Reflux | 2-Propanol | 82 | 12 hours | 55 - 65 |
| 4-Chloropyrimidine + Phenol derivatives | Microwave Irradiation | 2-Propanol | 100 | 20 minutes | 85 - 92 |
| 2-Chloropyrimidine + Aliphatic Alcohols | Conventional Reflux | DMF | 100 | 24 hours | 45 - 50 |
| 2-Chloropyrimidine + Aliphatic Alcohols | Microwave Irradiation | DMF | 120 | 15 minutes | 88 - 95 |
Self-Validation & Quality Control
A robust experimental protocol must be a self-validating system. To ensure the success of the SNAr reaction, researchers should employ the following analytical checks:
-
TLC Monitoring: The starting 2-chloropyrimidine is strongly UV-active. Successful conversion is indicated by the complete disappearance of the starting material spot and the emergence of a new, typically more polar spot corresponding to the ether product.
-
LC-MS Analysis: The mass spectrum provides immediate validation. The starting halopyrimidine will exhibit a characteristic M / M+2 isotopic pattern (3:1 ratio for chlorine). The successful formation of the pyrimidine ether will yield a distinct [M+H]+ peak devoid of this halogen isotopic signature[7].
-
1H NMR Spectroscopy: The most definitive proof of etherification is the upfield chemical shift of the pyrimidine ring protons. The substitution of the electron-withdrawing chlorine atom with an electron-donating alkoxy group increases the electron density on the ring, shielding the aromatic protons.
References
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones Source: rsc.org URL:[Link]
-
Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview Source: researchgate.net URL:[Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives Source: orientjchem.org URL:[Link]
-
Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Source: researchgate.net URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine Supplier [benchchem.com]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol | Benchchem [benchchem.com]
- 6. 2-[(Oxan-4-yl)methoxy]pyrimidine | 2198020-42-5 | Benchchem [benchchem.com]
- 7. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Catalytic Strategies for the Synthesis of Heteroaryl Ethers
Executive Summary & Strategic Context
Heteroaryl ethers are privileged pharmacophores in drug discovery, serving as critical bioisosteres and structural motifs in agrochemicals and materials science. However, forming C–O bonds on electron-deficient or sterically hindered heterocycles presents significant thermodynamic and kinetic hurdles. This application note provides a comprehensive, field-proven guide to synthesizing heteroaryl ethers using three distinct, state-of-the-art methodologies: Copper-catalyzed Ullmann condensation, Palladium-catalyzed Buchwald-Hartwig etherification, and a novel Transition-Metal-Free sulfoxide-alkoxide cross-coupling.
Mechanistic Causality & Pathway Analysis
Copper-Catalyzed Ullmann Condensation (Ligand-Assisted)
Historically, Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper, limiting their utility in late-stage functionalization. The introduction of bidentate ligands, such as picolinic acid, fundamentally alters the catalytic causality[1]. Picolinic acid stabilizes the active Cu(I) species, preventing its disproportionation, and modulates the electron density at the copper center to accelerate the rate-determining reductive elimination step. This allows the reaction to proceed at 90–110 °C with high functional group tolerance[2].
Figure 1: Ligand-assisted Cu(I)/Cu(III) catalytic cycle for Ullmann heteroaryl etherification.
Palladium-Catalyzed Buchwald-Hartwig Etherification
For unactivated heteroaryl chlorides or highly sensitive substrates, Pd-catalysis offers superior kinetic profiles. The causality here relies on the use of electron-rich, sterically demanding phosphine ligands (e.g., biaryl phosphines) that facilitate both the oxidative addition of robust C–Cl bonds and the subsequent reductive elimination of the ether[3].
Transition-Metal-Free Cross-Coupling via Sulfoxide Activation
A paradigm shift in C–O bond formation utilizes aryl or heteroaryl methyl sulfoxides as electrophiles[4]. The causality is rooted in nucleophilic activation: the alkoxide attacks the sulfoxide to form a sulfurane intermediate. The nearby potassium cation (from KOtBu) stabilizes the developing charge on the aromatic ring, prompting a rate-determining fragmentation that expels methyl sulfenate and delivers the heteroaryl ether[5]. This completely circumvents transition-metal toxicity and trace-metal contamination in pharmaceutical synthesis.
Quantitative Data & Methodology Comparison
To facilitate optimal route selection, the operational parameters of the three methodologies are summarized below.
Table 1: Comparative Analysis of Heteroaryl Etherification Protocols
| Parameter | Cu-Catalyzed Ullmann[1] | Pd-Catalyzed Buchwald-Hartwig[6] | Transition-Metal-Free[4] |
| Catalyst / Ligand | CuI (5-10 mol%) / Picolinic Acid | Pd Precatalyst / Biaryl Phosphine | None |
| Electrophile | Heteroaryl I, Br (Cl is sluggish) | Heteroaryl I, Br, Cl, OTf | Heteroaryl Methyl Sulfoxide |
| Nucleophile | Phenols, Aliphatic Alcohols | Phenols, Alcohols | Alcohols (Primary/Secondary) |
| Base / Solvent | K₃PO₄ or Cs₂CO₃ / DMSO | NaOtBu or Cs₂CO₃ / Toluene | KOtBu / DME |
| Temperature | 90 °C – 110 °C | 80 °C – 120 °C | 40 °C – 110 °C |
| Yield Range | 65% – 95% | 70% – 98% | 60% – 92% |
| Primary Advantage | Economical, highly tolerant of sterics | High turnover, works on chlorides | Zero metal contamination |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in diagnostic checkpoints ensure that researchers can verify reaction integrity in real-time, preventing the waste of valuable late-stage intermediates.
Figure 2: Decision matrix and validation workflow for heteroaryl ether synthesis.
Protocol A: Mild Copper-Catalyzed Ullmann Etherification
Optimized for coupling substituted phenols with heteroaryl bromides/iodides[2].
Reagents: Heteroaryl halide (1.0 mmol), Phenol (1.2 mmol), CuI (5 mol%, 9.5 mg), Picolinic acid (10 mol%, 12.3 mg), K₃PO₄ (2.0 mmol, 424 mg), anhydrous DMSO (2.0 mL).
Step-by-Step Procedure:
-
Preparation: In an oven-dried screw-cap test tube equipped with a magnetic stir bar, charge CuI, picolinic acid, K₃PO₄, and the solid starting materials (heteroaryl halide and phenol).
-
Atmospheric Control (Critical): Evacuate the tube and backfill with ultra-pure Argon. Repeat this sequence three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which will immediately arrest the catalytic cycle.
-
Solvent Addition: Under a positive counterflow of Argon, add liquid reagents (if any) followed by anhydrous DMSO via syringe.
-
Heating: Seal the tube and immerse in a pre-heated oil bath at 90 °C (for iodides) or 105 °C (for bromides) for 12–24 hours.
-
Self-Validation Checkpoint (2 Hours): The solution should exhibit a deep, homogeneous color (typically dark green or blue-brown depending on the substrate). If a brick-red precipitate forms rapidly, this indicates Cu₂O formation (catalyst death due to moisture/O₂). Monitor by TLC; the phenol spot should visibly diminish.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with dilute aqueous HCl (1 M, 5 mL) to remove copper salts and unreacted base. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Transition-Metal-Free Cross-Coupling
Optimized for pharmaceutical intermediates requiring zero trace-metal contamination[4].
Reagents: Heteroaryl methyl sulfoxide (0.2 mmol), Alcohol (0.4 mmol), KOtBu (0.4 mmol), anhydrous DME (0.4 mL).
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube, add the heteroaryl methyl sulfoxide and KOtBu.
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Reagent Addition: Add the alcohol and anhydrous DME via syringe. Causality: DME is chosen because it effectively solvates the potassium cation while leaving the alkoxide highly nucleophilic, facilitating the initial attack on the sulfoxide.
-
Reaction: Stir the mixture at 110 °C for 12 hours.
-
Self-Validation Checkpoint (1 Hour): The reaction should remain relatively clear or slightly yellow. A rapid darkening to black indicates decomposition of the sulfoxide rather than productive coupling. GC-MS sampling should show the evolution of methyl sulfenate byproducts.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL) at room temperature. Extract with dichloromethane (3 × 5 mL). Dry over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify by silica gel chromatography.
References
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL
- Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond Source: Nature Communications / NIH URL
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC Source: NIH / PMC URL
- Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond - ResearchGate Source: ResearchGate URL
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: NIH / PMC URL
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - MDPI Source: MDPI URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis Routes for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
Executive Summary
The pyrimidine ether motif is a highly privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and epigenetic modulators. Specifically, 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine serves as a critical intermediate in the synthesis of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) inhibitors and euchromatic histone-lysine N-methyltransferase (EHMT1/2) inhibitors .
While early-stage medicinal chemistry routes rely on hazardous reagents like sodium hydride (NaH) in N,N-dimethylformamide (DMF) to forge this ether linkage, these conditions are fundamentally unsuited for multi-kilogram scale-up due to severe safety, environmental, and mass-transfer limitations. This application note details the causality-driven transition from a discovery-scale protocol to a robust, self-validating process chemistry workflow utilizing potassium tert-butoxide (KOtBu) in 2-methyltetrahydrofuran (2-MeTHF).
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The formation of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Causality of Reagent Selection:
-
The Electrophile: 2-Chloropyrimidine is highly activated toward nucleophilic attack. The two endocyclic nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at the C2 position.
-
The Nucleophile: 1-Methylpyrrolidin-3-ol is a secondary alcohol that must be deprotonated to form a highly reactive alkoxide. Because the pKa of this alcohol is approximately 16, a strong base is required.
-
The Base & Solvent: While NaH drives complete, irreversible deprotonation, the evolution of explosive hydrogen gas makes it a severe hazard at scale. By substituting NaH with KOtBu (pKa ~17) in 2-MeTHF, we establish a rapid acid-base equilibrium. Although deprotonation is not 100% quantitative at any given microsecond, the SNAr reaction of the formed alkoxide with 2-chloropyrimidine is fast and irreversible, continuously driving the equilibrium forward (Le Chatelier's principle) until full conversion is achieved.
Caption: Mechanistic pathway of the S_NAr reaction forming 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine.
Comparative Analysis of Synthetic Routes
To justify the process optimization, we must evaluate the quantitative metrics of both the discovery and process routes. The transition to 2-MeTHF not only eliminates the need for toxic DMF but also drastically reduces the Environmental Factor (E-factor) by simplifying the aqueous workup. 2-MeTHF has low miscibility with water, allowing for sharp phase separations, whereas DMF requires massive aqueous dilution to partition the product into an organic extraction solvent.
Quantitative Data Summary
| Parameter | Route A: Discovery Scale | Route B: Process Scale (Optimized) |
| Base / Reagents | NaH (60% dispersion in mineral oil) | KOtBu (Solid or 20% in THF) |
| Solvent System | DMF | 2-MeTHF |
| Operating Temperature | 0 °C to 80 °C (High thermal hazard) | 0 °C to 25 °C (Mild, controlled) |
| Safety Profile | Poor (H₂ gas evolution, pyrophoric) | Excellent (No gas evolution) |
| Workup Efficiency | Poor (Requires 5x volume water washes) | High (Direct phase separation) |
| Typical Yield | 60 - 75% (Chromatography required) | 85 - 92% (Direct crystallization) |
| Estimated E-factor | > 150 (High solvent waste) | < 30 (Solvent recyclable) |
Scalable Process Workflow & Experimental Protocol
The following protocol is designed as a self-validating system . At each critical juncture, analytical checkpoints ensure the process remains within defined operational parameters, preventing downstream failures.
Caption: Scalable process workflow for the synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine.
Step-by-Step Methodology (1.0 kg Scale)
Step 1: System Preparation and Alkoxide Formation
-
Charge: To a clean, dry 20 L jacketed glass reactor under a nitrogen atmosphere, charge 1-methylpyrrolidin-3-ol (1.0 kg, 9.89 mol, 1.05 eq) and anhydrous 2-MeTHF (10.0 L).
-
Self-Validation Check: Sample the mixture for Karl Fischer (KF) titration. Causality: Moisture content must be < 0.05%. Excess water will irreversibly hydrolyze KOtBu to KOH, which is insufficiently basic to drive the reaction in 2-MeTHF, leading to stalled conversion.
-
Cool: Adjust the reactor jacket to cool the internal temperature to 0–5 °C.
-
Base Dosing: Portion-wise, charge KOtBu (1.16 kg, 10.3 mol, 1.1 eq) over 45 minutes, maintaining the internal temperature below 15 °C. Causality: The acid-base reaction is exothermic; controlled dosing prevents thermal degradation of the alkoxide.
Step 2: Electrophile Addition and Maturation 5. Dose: Prepare a solution of 2-chloropyrimidine (1.08 kg, 9.42 mol, 1.0 eq) in 2-MeTHF (2.0 L). Add this solution dropwise to the reactor over 1.5 hours, maintaining the internal temperature between 10–20 °C. 6. Mature: Once dosing is complete, adjust the jacket temperature to warm the reaction to 25 °C. Stir for 4 hours. 7. Self-Validation Check: Pull an aliquot, quench with water, and extract with acetonitrile. Analyze via HPLC (UV at 254 nm). Causality: The reaction is deemed complete when the peak area of 2-chloropyrimidine is < 1.0%. If > 1.0%, continue stirring for an additional 2 hours.
Step 3: Quench and Workup 8. Quench: Cool the reactor to 10 °C. Slowly charge purified water (5.0 L) to the reactor to quench unreacted KOtBu and dissolve the precipitated KCl byproduct. 9. Phase Separation: Allow the biphasic mixture to settle for 30 minutes. The lower aqueous phase will contain KCl, tert-butanol, and any unreacted 1-methylpyrrolidin-3-ol. 10. Self-Validation Check: Analyze the upper organic phase (2-MeTHF) by GC-FID. Causality: Residual 1-methylpyrrolidin-3-ol must be < 0.5%. If higher, perform a secondary wash with 10% aqueous NaCl (3.0 L).
Step 4: Product Isolation (Solvent Swap) 11. Distillation: Transfer the organic phase to a distillation apparatus. Concentrate under reduced pressure (approx. 150 mbar, internal temp < 45 °C) to a residual volume of ~3.0 L. 12. Anti-Solvent Addition: Slowly charge n-heptane (6.0 L) to the reactor at 40 °C, then cool the mixture linearly to 0 °C over 3 hours to induce crystallization. 13. Filtration: Filter the resulting slurry, wash the filter cake with cold n-heptane (2.0 L), and dry under vacuum at 40 °C to constant weight.
References
-
Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: Journal of Medicinal Chemistry, 2014, 57(8), 3570–3587. URL: [Link]
- Source: Australian Patent Office, Patent No. AU2021245168B2, Epizyme Inc., 2021.
Troubleshooting & Optimization
Application Scientist Support Center: Optimizing 1-Methylpyrrolidin-3-ol O-Arylation
Welcome to the Technical Support Center. The O-arylation of 1-methylpyrrolidin-3-ol presents a unique set of chemoselectivity and reactivity challenges. Because this substrate features a sterically hindered secondary alcohol embedded within a scaffold containing a basic, unhindered tertiary amine, it is highly prone to transition-metal catalyst poisoning and base-mediated side reactions.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve high-yielding C–O cross-coupling.
Diagnostic Workflow for Yield Optimization
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your yield limitations.
Diagnostic workflow for troubleshooting low yields in 1-methylpyrrolidin-3-ol O-arylation.
Troubleshooting Guides & FAQs
Q1: Why does my reaction stall at 10-15% conversion despite adding more Palladium catalyst? Causality: 1-methylpyrrolidin-3-ol contains a highly basic, unhindered tertiary amine (N-methyl). The nitrogen lone pair strongly coordinates to electrophilic transition metals (such as Pd(II) intermediates), forming stable, off-cycle resting states. This is classic catalyst poisoning. Solution: You must use sterically demanding ligands that block the amine from coordinating while allowing the smaller oxygen nucleophile to react. A survey of the literature reveals that for 1, bulky biaryl phosphines like RockPhos or DalPhos are highly effective[1]. Alternatively, switching to Copper catalysis with diketone ligands can circumvent this issue[2].
Q2: Should I use Palladium or Copper catalysis for this specific substrate? Causality: Both can work, but they operate via different mechanistic pathways and have different base requirements.
-
Pd-catalysis (e.g., Pd(OAc)₂ / RockPhos) is generally faster and works well with aryl bromides and chlorides. However, it often requires strong bases like NaOtBu, which can cause ring-opening or elimination side reactions in pyrrolidines.
-
Cu-catalysis (e.g., CuI / tetramethylheptanedione) is milder and tolerates weaker bases like Cs₂CO₃. It is often preferred for amino alcohols to prevent side reactions, though it requires higher temperatures (90-110 °C) and is typically restricted to aryl iodides or bromides[2]. Furthermore, 3 under microwave irradiation have shown success for aliphatic amino alcohols[3].
Q3: I am observing significant amounts of a pyrroline byproduct. What is causing this? Causality: The use of strong alkoxide bases (like NaOtBu or KHMDS) at elevated temperatures promotes E2 elimination of the secondary alcohol (or the resulting ether), leading to 1-methyl-3-pyrroline. Solution: Shift to a weaker base with a larger, softer cation, such as Cs₂CO₃. The "cesium effect" enhances the nucleophilicity of the alkoxide without being basic enough to trigger elimination. If NaOtBu must be used, lower the reaction temperature to 80 °C and ensure strictly anhydrous conditions.
Q4: How do I ensure reproducibility in the preparation of the alkoxide intermediate? Causality: 1-methylpyrrolidin-3-ol is highly hygroscopic. Trace moisture protonates the alkoxide, consuming the base and generating hydroxide ions. These hydroxide ions compete in the cross-coupling cycle to form phenols, drastically reducing your yield. Solution: Implement a self-validating azeotropic drying step prior to the reaction. Dissolve the amino alcohol in dry toluene and concentrate under vacuum twice before use.
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the expected outcomes when varying the catalytic system for the O-arylation of 1-methylpyrrolidin-3-ol with 4-bromoanisole.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Primary Issue / Observation |
| Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | < 10 | Severe catalyst poisoning by tertiary amine. |
| Pd(OAc)₂ (2 mol%) | RockPhos | NaOtBu | Toluene | 100 | 82 | Rapid conversion; minor E2 elimination observed. |
| CuI (10 mol%) | TMHD* | Cs₂CO₃ | Dioxane | 110 | 75 | Slower reaction; excellent chemoselectivity[2]. |
| Cu(OAc)₂ (10 mol%) | None | K₂CO₃ | Dioxane | 140 | 68 | Requires microwave heating; good for boronic acids[3]. |
*TMHD = 2,2,6,6-tetramethylheptane-3,5-dione
Standardized Experimental Protocol: Pd-Catalyzed O-Arylation
This protocol is designed as a self-validating system . Visual cues are built into the steps to confirm the reaction is proceeding correctly before you commit valuable substrates.
Reagents:
-
1-methylpyrrolidin-3-ol (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RockPhos (2.5 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Substrate Pre-Drying (Critical): Dissolve 1-methylpyrrolidin-3-ol in 2 mL of anhydrous toluene in a Schlenk flask. Evaporate to dryness under high vacuum. Repeat this process twice. Causality: This azeotropic distillation removes trace water, preventing the formation of competing hydroxide nucleophiles.
-
Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with Pd(OAc)₂ and RockPhos. Add 1 mL of anhydrous toluene. Stir at room temperature for 10 minutes.
-
Self-Validation Check: The solution should turn a deep, homogeneous red/orange, indicating the successful formation of the active Pd(0)L₁ complex. If the solution turns black and precipitates, Pd-black has formed due to oxygen ingress; abort and restart.
-
-
Reagent Addition: To the pre-activated catalyst solution, add the aryl bromide, followed by the dried 1-methylpyrrolidin-3-ol (as a solution in 1 mL toluene), and finally NaOtBu. Seal the vial with a PTFE-lined septum cap.
-
Reaction Execution: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 12 hours under vigorous stirring (800 rpm).
-
Quench and Workup: Cool the reaction to room temperature. Self-Validation Check: The presence of a white suspension (NaBr salts) confirms the catalytic cycle has turned over. Quench with 2 mL of saturated aqueous NH₄Cl to neutralize remaining base and prevent product degradation. Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.
References
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.National Institutes of Health (NIH) / ACS.
- Palladium Catalyzed C−O Coupling of Amino Alcohols for the Synthesis of Aryl Ethers.ResearchGate.
- Microwave Application and Anhydrous Cu(OAc)2 Mediated O-Arylation of Aliphatic Amino Alcohols.Scientific Research Publishing (SCIRP).
Sources
Minimizing side reactions in pyrimidine nucleophilic substitution
Technical Support Center: Pyrimidine Nucleophilic Substitution ( )
Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Minimizing Side Reactions in Pyrimidine
Introduction: The Pyrimidine Paradox
Welcome to the Technical Support Center. You are likely here because your LCMS shows a "forest" of peaks, or your NMR suggests your pyrimidine ring has either rearranged or hydrolyzed.
Pyrimidines are the workhorses of kinase inhibitor discovery, yet they are deceptively complex. While electron-deficient enough to undergo Nucleophilic Aromatic Substitution (
-
Regio-scrambling: Nucleophiles attacking C2 instead of C4 (or vice versa).
-
Hydrolysis: The "Dead" Hydroxy-pyrimidine impurity.
-
Ring Degeneracy (ANRORC): Complete ring opening and scrambling.
This guide moves beyond standard textbook definitions to provide actionable, causality-based troubleshooting.
Module 1: Controlling Regioselectivity (The C2 vs. C4 Dilemma)
The Mechanism
In 2,4-dichloropyrimidine, the C4 position is generally more reactive toward amines than C2 .
-
Why? The intermediate Meisenheimer complex at C4 is stabilized by the ability to delocalize the negative charge onto N1 and N3 . Attack at C2 places charge on nitrogens that are less able to stabilize it due to lone-pair repulsion.
-
The Exception: Alkoxides and specific "hard" nucleophiles often favor C2 , especially at low temperatures, driven by orbital coefficients (LUMO density) and coordination effects.
Troubleshooting Q&A
Q: I am reacting 2,4-dichloropyrimidine with a primary amine, but I see a 60:40 mix of isomers. How do I force C4 selectivity?
-
Cause: High temperatures or steric clash at C4.
-
Fix:
-
Lower Temperature: Kinetic control favors C4 (lower activation energy). Run at 0°C to RT initially.
-
Solvent Switch: Use a less polar solvent (THF or DCM) if solubility permits. Polar aprotic solvents (DMF/DMSO) stabilize the transition states for both isomers, eroding selectivity.
-
Lewis Acid Additive: Adding
can chelate N3, making C4 even more electrophilic.
-
Q: I specifically need the C2-substituted product, but C4 is reacting. What now?
-
Strategy: You must "block" or "deactivate" C4, or use the "Thiomethyl Trick."
-
Protocol:
-
React 2,4-dichloropyrimidine with NaSMe (Sodium Thiomethoxide). It is highly C4 selective.
-
Oxidize the C4-SMe to C4-
(Sulfone). -
Displace C2-Cl with your nucleophile (The C4-sulfone is now a different leaving group, but if you need C2-amine, this route allows stepwise control).
-
Alternatively, use Alkoxides at -78°C , which naturally favor C2.
-
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.
Module 2: The "Dead" Product (Hydrolysis)
The Issue
You aim for an amine displacement (
Mechanism
Hydroxide (
Troubleshooting Q&A
Q: I am using "Anhydrous" DMF from a bottle opened last week. Why is hydrolysis happening?
-
Fact: DMF and DMSO are "water sponges." A bottle opened once can absorb 100-500 ppm water in minutes.
-
Fix:
-
The Sieve Protocol: Store reaction solvents over activated 4Å molecular sieves for 24h before use.
-
Base Switch: Switch from Carbonates (
, ) to non-nucleophilic organic bases like DIPEA or TEA if the nucleophile is an amine. These generate less equilibrium hydroxide. -
Leaving Group: Fluorine (
) hydrolyzes faster than Chlorine ( ). If hydrolysis is severe, switch from a fluoro-pyrimidine to a chloro-pyrimidine.
-
Module 3: Ring Scrambling (ANRORC Mechanism)
The Issue
Your product mass is correct, or close to it, but the NMR splitting pattern is completely wrong. Or, you see fragmentation in LCMS that implies the ring broke apart.
Mechanism
ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure).[1][2] With strong amide bases (e.g., NaNH2, LDA) or very electron-deficient rings, the nucleophile attacks a ring carbon, breaks the C-N bond, and then the ring closes again—often shuffling the position of substituents.
Troubleshooting Q&A
Q: I used NaH to deprotonate my amine to make it more reactive, but the reaction failed.
-
Diagnosis: Strong bases like NaH or LiHMDS can trigger ring opening on pyrimidines.
-
Fix:
-
Avoid "Hard" metallic bases.
-
Use CsF (Cesium Fluoride) in DMSO. The fluoride anion forms strong H-bonds with the amine N-H, increasing nucleophilicity without generating a "naked" anion that triggers ANRORC.
-
Experimental Protocols
Protocol A: High-Fidelity (C4-Selective)
Best for: Standard amine couplings where hydrolysis is a risk.
-
Solvent Prep: Dry DMF or NMP over 4Å molecular sieves for >12 hours.
-
Setup: Flame-dry a reaction vial; purge with Argon/Nitrogen.
-
Reagents:
-
Execution:
-
Dissolve pyrimidine in solvent (0.2 M).
-
Add DIPEA, then Amine dropwise at 0°C .
-
Allow to warm to RT. Only heat to 60°C if no reaction occurs after 4 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: The "Rescue" Protocol (Difficult Substrates)
Best for: Unreactive amines or sterically hindered systems.
| Component | Choice | Reason |
| Solvent | n-Butanol or t-Amyl Alcohol | Protic solvents can activate the leaving group via H-bonding to the leaving group (Cl/F). |
| Base | DIPEA (3.0 eq) | Soluble organic base. |
| Catalyst | KF (1.0 eq) or CsF | Fluoride acts as a "shuttle" base and activates the amine. |
| Temp | 100-120°C | High temp required; alcohol solvent prevents ANRORC better than DMSO at these temps. |
Visualization: Troubleshooting Workflow
Caption: Diagnostic workflow for identifying and resolving common pyrimidine synthesis failures.
References
-
Regioselectivity Mechanisms: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3] Link
-
ANRORC Mechanism: van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution.[2][7][8] Accounts of Chemical Research, 11(12), 462–468.[7] Link
-
C2-Selective Amination: Barvian, N. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Tetrahedron Letters.[8] Link
-
General Troubleshooting: BenchChem Technical Support. Optimizing Amination Reactions of Pyrimidines.Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Purification of basic amine-containing pyrimidine ethers
Welcome to the Technical Support Center for the purification of basic amine-containing pyrimidine ethers. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of these molecules.
Pyrimidine ethers are highly valued in drug development, often synthesized via nucleophilic aromatic substitution using chloropyrimidines and phenolic precursors in the presence of bases like potassium carbonate[1]. However, when these scaffolds feature a basic amine pendant, their purification becomes notoriously difficult due to extreme polarity differences and secondary interactions with chromatographic media.
Below is your comprehensive, self-validating troubleshooting guide and methodology handbook.
I. Diagnostic Decision Tree
Decision matrix for selecting the optimal chromatographic purification route for basic amines.
II. Troubleshooting Guide: The "Why" and "How"
Q: Why am I experiencing severe peak tailing and poor resolution on bare silica gel? A: This is a fundamental acid-base interaction issue. Pyrimidine ethers containing basic aliphatic amines typically have a high pKa (between 9 and 10). Bare silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–6.5). During normal-phase chromatography, the basic amine becomes protonated by the acidic silanols, leading to strong ionic interactions and irreversible adsorption[2]. This causes the compound to smear across the column rather than eluting in a discrete band[3]. Solution: You must either mask the silanols using a basic modifier like Triethylamine (TEA) or switch to an amine-functionalized stationary phase[4].
Q: My pyrimidine ether starting material (e.g., a chloropyrimidine) is co-eluting with my product. How can I separate them? A: Unreacted chloropyrimidines lack the basic amine pendant and are significantly less polar than your target product[1]. If co-elution occurs, your solvent gradient is likely too steep, forcing both compounds off the column simultaneously. Solution: Flatten the gradient curve (e.g., hold at an isocratic 2% MeOH in DCM for 5 column volumes). This exploits the massive polarity difference, allowing the neutral chloropyrimidine to elute completely before the highly polar basic amine product begins to move.
Q: When should I choose Reverse-Phase HPLC over Normal-Phase Flash Chromatography? A: Reverse-Phase HPLC is the superior choice when the target molecule is highly polar, water-soluble, or when you specifically require the compound as a stable salt for biological assays[4]. By utilizing a C18 column and an acidic modifier like 0.1% Trifluoroacetic Acid (TFA), the basic amine is fully protonated. This ion-pairing mechanism ensures sharp peak shapes and excellent resolution, ultimately yielding the target as a highly pure TFA salt upon lyophilization[5].
III. Quantitative Chromatographic Parameters
To ensure predictable outcomes, select your stationary and mobile phases based on the following validated parameters:
| Stationary Phase | Mobile Phase System | Modifiers Required | Mechanism of Action | Expected Outcome |
| Bare Silica (Normal Phase) | DCM / Methanol | 1–5% Triethylamine (TEA) | TEA competitively binds and masks acidic silanols. | Sharp peaks; target isolated as a freebase amine. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None | Surface is pre-passivated with basic amine groups. | Excellent recovery; no modifier removal required post-purification. |
| C18 (Reverse Phase) | Water / Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) | TFA protonates the amine, forming a polar ion-pair. | High resolution; target isolated as a stable TFA salt. |
IV. Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the verification steps, as they guarantee the integrity of your purification.
Protocol A: Normal-Phase Flash Chromatography (TEA-Modified)
Use this protocol to isolate the compound as a freebase.
-
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to both the weak (100% DCM) and strong (80:20 DCM:MeOH) solvent lines.
-
Column Equilibration (Critical Step): Pre-flush the bare silica column with 3 column volumes (CV) of 100% DCM containing 1% TEA.
-
Causality: This pre-saturates the acidic silanol sites with TEA, preventing your target amine from being the first molecule to bind to the silica matrix.
-
Self-Validation: Check the baseline on your UV detector. Do not inject the sample until the baseline is completely flat, indicating chemical equilibrium within the column.
-
-
Sample Loading: Dissolve the crude pyrimidine ether in a minimum volume of DCM. If the mixture is poorly soluble, dry-load it onto Celite to prevent band broadening.
-
Elution: Run a gradient from 0% to 10% MeOH in DCM over 15 CVs. Monitor the elution at 254 nm (pyrimidine chromophore absorption).
-
Fraction Verification & Isolation: Spot the collected fractions on a TEA-treated TLC plate. Pool the pure fractions and evaporate under reduced pressure. Dry under high vacuum (≤ 0.1 mbar) for at least 12 hours to ensure the complete removal of residual TEA.
Protocol B: Reverse-Phase Preparative HPLC (TFA-Modified)
Use this protocol for highly polar derivatives or to isolate the compound as a TFA salt.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q H2O + 0.1% TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% TFA).
-
Causality: TFA lowers the mobile phase pH to < 3.0, ensuring the basic amine is fully protonated. This prevents secondary tailing interactions with residual unbonded silanols on the C18 matrix.
-
-
Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile.
-
Self-Validation: Filter the sample through a 0.45 µm PTFE syringe filter. If precipitation occurs upon filtration, adjust the solvent ratio until complete dissolution is maintained to prevent column clogging.
-
-
Gradient Elution: Inject the sample onto a C18 preparative column. Apply a shallow gradient of 5% to 60% Solvent B over 30 minutes at an appropriate flow rate (e.g., 20 mL/min for a 21.2 mm ID column).
-
Lyophilization & Confirmation: Pool the fractions containing the pure product. Freeze the solution at -80°C and lyophilize directly.
-
Self-Validation: Confirm the formation of the TFA salt by running a
F NMR spectrum; a sharp singlet around -76 ppm verifies the presence of the trifluoroacetate counterion[5].
-
V. Frequently Asked Questions (FAQs)
Q: Can I use ammonia instead of TEA for normal-phase chromatography?
A: Yes. Methanolic ammonia (e.g., 7N NH
Q: My compound degraded during bare silica purification. What happened? A: Certain pyrimidine ether linkages can be sensitive to localized acidic microenvironments. The acidic silanols on bare silica can catalyze the cleavage of the ether bond[2]. If your compound is acid-sensitive, strictly use amine-functionalized silica or ensure your TEA equilibration is flawless.
VI. References
-
Benchchem - Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-Chloromethylpyrimidine.1
-
PMC (NIH) - Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability.5
-
Biotage - Successful flash chromatography.4
-
Benchchem - Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.2
-
Chromatography Today - Column Technology for Achiral SFC Separations.3
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biotage.com [biotage.com]
- 5. Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for SnAr reactions with 2-chloropyrimidine
Technical Support Center: Ticket #8492 Subject: Optimization of Temperature & Conditions for SNAr Functionalization of 2-Chloropyrimidine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Thermal Landscape
Welcome to the technical support portal. You are likely here because your reaction with 2-chloropyrimidine is either stalling (kinetic trapping) or decomposing (thermodynamic instability).
Unlike 4-chloropyrimidine, which is highly activated, the 2-chloropyrimidine position possesses a unique reactivity profile. It is flanked by two nitrogen atoms, creating significant electron deficiency (
The Golden Rule: Temperature is not just an accelerator; it is a selector.
-
< 60°C: Kinetic control. Suitable only for highly nucleophilic anions (alkoxides, thiolates).
-
80°C – 100°C: The "Goldilocks Zone" for aliphatic amines (primary/secondary).
-
> 120°C: Thermodynamic forcing. Required for anilines or sterically hindered bases, but risks hydrolysis if moisture is present.
Reaction Parameters & Data
The following data aggregates internal kinetic studies and literature values for standard nucleophiles reacting with 2-chloropyrimidine.
Table 1: Nucleophile-Temperature Optimization Matrix
| Nucleophile Class | Example | Solvent System | Rec. Temp | Time (Thermal) | Time (Microwave) |
| Alkoxides | NaOMe, NaOtBu | THF or MeOH | 0°C – 25°C | 1 - 2 h | N/A |
| Aliphatic Amines (1°) | Benzylamine | EtOH or DMSO | 80°C | 2 - 4 h | 10 min (100°C) |
| Aliphatic Amines (2°) | Morpholine | Water/DIPEA or DMSO | 90°C | 4 - 6 h | 15 min (120°C) |
| Anilines (Weak Nu) | 4-Fluoroaniline | NMP or DMF | 120°C - 140°C | 12 - 24 h | 30 min (150°C) |
| Thiols | Thiophenol | DMF/K₂CO₃ | 60°C | 1 - 3 h | 5 min (80°C) |
Technical Note: In protic solvents (EtOH, Water), hydrogen bonding "cages" the nucleophile, requiring higher temperatures to break the solvation shell. In polar aprotic solvents (DMSO, NMP), the nucleophile is "naked" and more reactive, often allowing you to drop the temperature by 20–30°C [1].
Mechanism & Pathway Visualization
To troubleshoot, you must visualize the energy landscape. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer-like transition state.[1]
Figure 1: SNAr Reaction Coordinate & Failure Points
Caption: The reaction requires sufficient heat to cross TS1. However, excessive heat or moisture diverts the pathway toward thermodynamic sinks like hydrolysis (red) or polymerization (black).
Troubleshooting Guide (FAQ Format)
Q1: My reaction turns black and yield is <10%, but the starting material is gone. What happened? Diagnosis: Thermal Decomposition / Polymerization. Root Cause: You likely exceeded the thermal stability of the pyrimidine ring or the solvent. 2-chloropyrimidines are prone to decomposition above 150°C, especially in the presence of strong bases which can deprotonate the ring itself. Solution:
-
Switch to Microwave: Use short bursts (10-20 mins) at high temp rather than prolonged reflux. This minimizes the time the substrate spends in the "danger zone."
-
Degas Solvents: Oxygen at high temperatures accelerates oxidative tarring.
Q2: I see a new spot on TLC that doesn't move (baseline), and my mass spec shows M-18 (or M-Cl+OH). Diagnosis: Hydrolysis (Formation of 2-hydroxypyrimidine/pyrimidone). Root Cause: Water is acting as a nucleophile.[2] This competes with your amine, especially at T > 100°C. Solution:
-
Dry Your Solvent: Use anhydrous DMF or DMSO.
-
Base Switch: If using hydroxides or hygroscopic bases (KOH, NaOH), switch to non-nucleophilic organic bases like DIPEA or inorganic carbonates (Cs₂CO₃) dried in an oven.
-
Concentration: Increasing the concentration of your amine nucleophile (to >1.0 M) statistically favors the amine attack over trace water [2].
Q3: The reaction is stuck at 50% conversion after 24 hours. Diagnosis: Product Inhibition / Protonation. Root Cause: As the reaction proceeds, HCl is generated. If you only use 1 equivalent of amine, the product (or remaining starting amine) gets protonated by the HCl, rendering it non-nucleophilic. Solution:
-
Stoichiometry: Use 2.5 equivalents of amine (one to react, one to scavenge acid) or add a scavenger base (TEA/DIPEA).
-
Solvent Effect: Switch from Ethanol to DMSO. The rate enhancement in DMSO can be up to 100x due to the lack of hydrogen-bond stabilization of the nucleophile [3].
Advanced Optimization: Microwave vs. Thermal
For 2-chloropyrimidine, microwave irradiation is superior to conventional heating.
Why?
-
Direct Heating: Polar solvents (DMSO, EtOH) couple directly with the microwave field, creating localized superheating effects that help overcome the activation barrier of the electron-deficient ring more efficiently than convective heating.
-
Pressure: Sealed microwave vials allow you to heat solvents (like EtOH) to 120°C (well above their boiling point), accessing reaction rates impossible under standard reflux.
Standard Microwave Protocol (2-Chloropyrimidine + Morpholine):
-
Vessel: 10 mL Microwave vial with crimp cap.
-
Reagents: 2-chloropyrimidine (1.0 mmol), Morpholine (1.2 mmol), DIPEA (1.5 mmol).
-
Solvent: Ethanol (3 mL) or Water (3 mL) – Note: Water is a viable "green" solvent here if the amine is highly nucleophilic and in excess [4].
-
Parameters:
-
Temp: 130°C
-
Hold Time: 15 minutes
-
Stirring: High
-
Absorption Level: High
-
-
Workup: Dilute with water, extract with EtOAc.
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Optimization Decision Tree
Caption: Logic flow for diagnosing low yields. Distinguish between kinetic failures (SM remains) and thermodynamic failures (decomposition).
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of "naked" anions in dipolar aprotic solvents).
-
Roh, K. R., et al. (1999). "Nucleophilic Substitution Reaction of Chloropyrimidines." Journal of Heterocyclic Chemistry. (Kinetics of hydrolysis vs. amination).
-
Dunn, P. J., et al. (2011). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal. (Comparison of thermal vs. catalytic methods).
-
Kaval, N., et al. (2005). "Microwave-assisted synthesis of 2-aminopyrimidines from 2-chloropyrimidines." Tetrahedron. (Definitive guide on microwave acceleration for this specific substrate).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Foundational text on SNAr mechanism and Meisenheimer complexes).
Sources
Stability of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine in solution
Technical Support Center: Stability & Troubleshooting Guide for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine in experimental settings. This compound features two highly reactive moieties: a 2-alkoxypyrimidine ring and a tertiary aliphatic amine (1-methylpyrrolidine). Understanding the thermodynamic and kinetic drivers of their degradation—specifically nucleophilic aromatic substitution (SNAr) and N-oxidation—is critical for ensuring reproducibility in your assays.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My LC-MS data shows a rapid decrease in the parent compound peak when formulated in aqueous buffers outside of pH 6-8. What is the mechanism of this degradation? Causality & Mechanism: The degradation is driven by the hydrolysis of the ether linkage. The pyrimidine ring is inherently electron-deficient, and the 2-position is highly activated toward nucleophilic aromatic substitution (SNAr) [1]. Under acidic conditions (pH < 4), protonation of the pyrimidine nitrogen atoms further increases the electrophilicity of the C2 carbon, facilitating attack by water. Under basic conditions (pH > 9), the high concentration of hydroxide ions leads to direct nucleophilic attack. Both pathways cleave the ether bond, yielding 2-hydroxypyrimidine (which tautomerizes to pyrimidin-2-one) and 1-methylpyrrolidin-3-ol. Self-Validating Check: If hydrolysis is occurring, your LC-MS will show two new peaks corresponding to the masses of these cleavage products.
Q2: After storing my stock solutions for several weeks, I observe a new peak with a +16 Da mass shift. How do I prevent this? Causality & Mechanism: A +16 Da shift indicates the formation of an N-oxide. The 1-methylpyrrolidine moiety contains a basic tertiary amine that is highly susceptible to oxidation by dissolved molecular oxygen, reactive oxygen species (ROS), or trace transition metals in the solvent [2]. This process is accelerated by light exposure and elevated temperatures. Self-Validating Check: To confirm N-oxide formation, subject a fresh aliquot to mild reduction (e.g., using triphenylphosphine); if the +16 Da peak reverts to the parent mass, the degradation is oxidative.
Q3: Does the pyrimidine ring itself undergo any hydration reactions in aqueous media? Causality & Mechanism: Yes, pyrimidine rings can undergo UV-induced or spontaneous hydration across the C5-C6 double bond, forming pyrimidine C6-hydrates [3]. While this is a slower process compared to ether hydrolysis, prolonged exposure to UV light in aqueous solutions will lead to a +18 Da mass shift and a loss of aromaticity, which drastically alters the compound's target binding affinity.
Section 2: Quantitative Stability Data
Table 1: Degradation Kinetics and Expected Products under Stress Conditions
| Stress Condition | Primary Degradation Pathway | Half-Life (t½) at 25°C | Primary Degradation Products (m/z) |
| Aqueous Buffer (pH 2.0) | Acid-catalyzed SNAr Hydrolysis | < 4 hours | 2-Hydroxypyrimidine, 1-Methylpyrrolidin-3-ol |
| Aqueous Buffer (pH 7.4) | Stable | > 72 hours | N/A |
| Aqueous Buffer (pH 10.0) | Base-catalyzed SNAr Hydrolysis | < 12 hours | 2-Hydroxypyrimidine, 1-Methylpyrrolidin-3-ol |
| Ambient Air / Light (DMSO) | Tertiary Amine Oxidation | ~ 14 days | N-oxide derivative (+16 Da) |
| UV Irradiation (Aqueous) | C5-C6 Hydration | ~ 24 hours | Pyrimidine C6-hydrate (+18 Da) |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent System | Temperature | Atmosphere | Expected Shelf Life |
| Anhydrous DMSO | -80°C | Argon / Nitrogen | > 12 months |
| Anhydrous DMSO | -20°C | Argon / Nitrogen | 6 months |
| Aqueous Buffer (pH 7.4) | 4°C | Ambient (Dark) | < 1 week (Prepare fresh) |
Section 3: Mechanistic Pathways and Workflows
Mechanistic degradation pathways of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine in solution.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mM) Objective: To formulate a stock solution that prevents both SNAr hydrolysis and tertiary amine oxidation. Causality: Using anhydrous solvent prevents hydrolysis. Degassing and purging with argon removes dissolved oxygen, preventing N-oxide formation.
-
Desiccation: Place the lyophilized powder of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours prior to use.
-
Solvent Preparation: Use only LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO). Degas the DMSO by sparging with high-purity Argon gas for 15 minutes.
-
Dissolution: In a glove box or under a continuous Argon stream, dissolve the required mass of the compound in the degassed DMSO to achieve a 10 mM concentration. Vortex until completely dissolved.
-
Aliquoting: Dispense the solution into single-use, amber glass vials to prevent photolytic degradation.
-
Inert Sealing: Overlay each aliquot with a blanket of Argon gas before sealing with PTFE-lined caps.
-
Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer.
-
Validation Step: Before running critical assays, thaw one aliquot and analyze via LC-UV-MS. The purity must be >98% with no detectable peaks at +16 Da (oxidation) or corresponding to ether cleavage fragments.
Step-by-step workflow for the preparation and validation of stable stock solutions.
Protocol 2: Forced Degradation Assay (Stability-Indicating Method) Objective: To validate that your analytical method (e.g., HPLC) can successfully resolve the intact compound from its degradation products. Causality: By intentionally stressing the compound, you generate the exact degradation profile expected during long-term storage or assay incubation, ensuring your chromatographic method is truly stability-indicating.
-
Acid Stress: Mix 100 µL of 1 mM stock solution with 900 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.
-
Base Stress: Mix 100 µL of 1 mM stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours.
-
Oxidative Stress: Mix 100 µL of 1 mM stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Neutralization: Neutralize the acid and base samples to pH 7.0 using NaOH and HCl, respectively, to stop the reaction.
-
Analysis: Inject 10 µL of each stressed sample onto a C18 LC-MS column.
-
Validation Step: A successful method will show baseline resolution (Rs > 1.5) between the parent peak of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine and the degradation peaks (2-hydroxypyrimidine, 1-methylpyrrolidin-3-ol, and the N-oxide).
References
-
Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. RSC Advances.[Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. National Institutes of Health (NIH).[Link]
-
Direct measurement of pyrimidine C6-hydrate stability. PubMed / National Institutes of Health (NIH).[Link]
Technical Support Center: Controlling Regioselectivity in Substituted Pyrimidine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling regioselectivity in substituted pyrimidine reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this critical heterocyclic scaffold. Pyrimidines are foundational to numerous pharmaceuticals and bioactive molecules, yet their functionalization often presents significant challenges in controlling positional selectivity[1]. This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrimidine Reactivity
This section addresses the core principles governing the reactivity of the pyrimidine ring. Understanding these fundamentals is the first step to troubleshooting and controlling your reactions.
Q1: What are the intrinsically reactive positions on an unsubstituted pyrimidine ring for nucleophilic and electrophilic attack?
A: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This has distinct consequences for its reactivity:
-
Nucleophilic Aromatic Substitution (SNA_r): The ring is highly activated for SNA_r. The nitrogen atoms withdraw electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic. The general order of reactivity for nucleophilic attack or displacement of a leaving group is C4(6) > C2 >> C5 [2]. Attack at C2 or C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto a nitrogen atom, which is a highly stabilizing interaction[3]. The C5 position is the least reactive towards nucleophiles.
-
Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the ring makes it very unreactive towards electrophiles, much more so than benzene or even pyridine[4][5]. Direct electrophilic substitution is often impossible without the presence of strong electron-donating (activating) groups on the ring[5]. When the ring is sufficiently activated, electrophilic attack occurs preferentially at the most electron-rich position, C5 [5].
Q2: How do common substituents (EDGs and EWGs) influence the regioselectivity of pyrimidine reactions?
A: Substituents dramatically modulate the intrinsic reactivity of the pyrimidine core.
-
Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups increase the electron density of the ring. This deactivates the ring towards nucleophilic attack but activates it for electrophilic attack. An EDG at C2, C4, or C6 will most strongly activate the C5 position for electrophilic substitution[6]. In the context of SNA_r on dihalopyrimidines, EDGs can have complex and sometimes counterintuitive effects on regioselectivity (see Troubleshooting Q4).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ further decrease the ring's electron density. This makes the ring even more reactive towards nucleophilic attack and essentially inert to electrophilic substitution. An EWG at C5, for instance, will strongly activate the C2, C4, and C6 positions for SNA_r.
Q3: What is a "directing group" and how is it used in pyrimidine C-H functionalization?
A: A directing group (DG) is a functional group that is installed on a substrate to control the regioselectivity of a C-H activation reaction[7]. In transition-metal-catalyzed reactions, the DG coordinates to the metal center, delivering the catalyst to a specific, often sterically accessible, C-H bond[7][8]. This strategy overcomes the intrinsic reactivity of the molecule, allowing for functionalization at otherwise inaccessible positions. For example, a pyrimidinyl group itself can act as a directing group to guide C-H activation on an attached moiety, like a pyrrole or aniline[9][10].
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This section provides solutions to specific problems encountered during the synthesis of substituted pyrimidines.
Nucleophilic Aromatic Substitution (SNA_r)
Q4: My SNA_r reaction on a 2,4-dichloropyrimidine is giving a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?
A: Achieving C4 selectivity is the most common objective and is generally favored electronically. If you are seeing poor selectivity, consider the following factors:
-
Causality: The C4 position is typically more reactive than C2 in unsubstituted 2,4-dichloropyrimidine due to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at C4[11][12]. However, this preference can be eroded by reaction conditions or steric hindrance.
-
Troubleshooting Steps:
-
Lower the Temperature: Many SNA_r reactions are kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -60 °C) can often enhance the intrinsic electronic preference for C4 attack and minimize the formation of the C2 isomer[2].
-
Choice of Base and Solvent: For amine nucleophiles, the choice of base is critical. Using a strong, non-nucleophilic base like LiHMDS can favor the C4 product[2]. Polar solvents like ethanol have also been shown to enhance C4 selectivity in some cases[2].
-
Steric Effects: If your nucleophile is very bulky, it may favor attack at the less-hindered C4 position. Conversely, a small nucleophile might show less selectivity.
-
Palladium Catalysis: For aminations, palladium catalysis can dramatically improve C4 selectivity, even at very low temperatures[2].
-
Q5: I am observing unexpected C2 selectivity in my SNA_r reaction on a 2,4-dichloropyrimidine. Why is this happening and how can I control it?
A: This is a known, though less common, outcome that is highly dependent on the substitution pattern of the pyrimidine ring.
-
Causality: The regioselectivity of SNA_r on 2,4-dichloropyrimidines is exceptionally sensitive to the electronic nature of other ring substituents[11]. A strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, making the C2 position more reactive[11]. Quantum mechanics calculations show that a C6-EDG alters the pyrimidine's molecular orbitals, increasing the LUMO contribution at C2 and lowering the transition state energy for C2 attack compared to C4 attack[11].
-
Troubleshooting & Exploitation:
-
Analyze Your Substrate: Check for strong EDGs at C6. If one is present, C2 selectivity is expected.
-
Leverage Sterics: A bulky substituent at the C5 position can sterically hinder attack at the adjacent C4 position, thereby favoring substitution at C2[11].
-
Tertiary Amine Nucleophiles: Using tertiary amines as nucleophiles can provide excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. An in-situ N-dealkylation of the resulting quaternary ammonium intermediate yields the product from a formal secondary amine reaction at C2[13].
-
Table 1: Influence of Substituents on S_NAr Regioselectivity of Dichloropyrimidines
| Pyrimidine Substrate | Nucleophile | Conditions | Major Product | Explanation | Reference |
|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | R-NH₂ | Standard | C4-substituted | Intrinsic electronic preference (LUMO at C4). | [2][11] |
| 2,4-dichloro-6-methoxypyrimidine | R-NH₂ | Standard | C2-substituted | C6-EDG reverses polarity, favoring C2 attack. | [11] |
| 2,4-dichloro-5-(trimethylsilyl)pyrimidine | R-NH₂ | Standard | C2-substituted | Bulky C5 group sterically hinders C4 attack. | [11] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine (NEt₃) | CHCl₃, 40°C | C2-substituted | Tertiary amine nucleophiles show high C2 preference. |[13] |
Metal-Catalyzed Cross-Coupling Reactions
Q6: I am trying to perform a selective Suzuki or Stille coupling on a 2,4-dihalopyrimidine and getting a mixture of products. How can I target a single position?
A: Similar to SNA_r, the C4 position is generally the more reactive site in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings[2]. However, achieving high selectivity requires careful optimization of the catalytic system.
-
Causality: The preference for C4 is often attributed to a more facile oxidative addition of the palladium catalyst at the C4-X bond compared to the C2-X bond.
-
Troubleshooting Steps:
-
Halogen Choice: If you have a mixed dihalopyrimidine (e.g., 2-chloro-4-bromopyrimidine), the cross-coupling will almost always occur at the more reactive C-Br bond. This is a powerful strategy for sequential functionalization.
-
Ligand Selection: Standard phosphine ligands (e.g., PPh₃, dppf) typically favor C4 coupling.
-
Targeting C2 (The Unsolved Challenge): Achieving general, high-yielding cross-coupling at the C2 position in the absence of other directing substituents has been a significant challenge[14]. However, recent advances have shown that using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely invert the selectivity to favor C2 in couplings with thiols[14]. This atypical selectivity may be due to the unique steric and electronic properties of the NHC-Pd catalyst altering the mechanism of oxidative addition.
-
Q7: How can I achieve regioselective C-H arylation on my pyrimidine substrate without pre-functionalization?
A: Direct C-H functionalization is a powerful, atom-economical strategy, but controlling regioselectivity without a directing group relies on understanding the substrate's innate electronic properties[15][16][17].
-
Causality: Regioselectivity in directing-group-free, Pd-catalyzed C-H arylation is often dictated by a combination of C-H acidity and the nucleophilicity of the C-H bond[17]. The most acidic proton is not always the one that reacts; the mechanism is often a concerted metalation-deprotonation (CMD) pathway.
-
Predictive Workflow:
-
Assess Electronic Bias: For simple pyrimidines, C-H functionalization often follows the electronic preferences of the ring. Minisci-type radical reactions, for example, tend to favor the electron-deficient C2, C4, and C6 positions[16].
-
Use Computational Tools: Predicting the site of C-H activation can be non-trivial. Computational approaches using Density Functional Theory (DFT) can calculate properties like C-H acidity to predict the most likely site of reaction[17]. A decision tree based on DFT metrics has been developed to predict regioselectivity with high accuracy[17].
-
Employ a Directing Group: If innate selectivity does not provide the desired isomer, the most reliable strategy is to install a directing group to force the reaction to the desired position[7][8].
-
Caption: Decision workflow for catalyst selection in regioselective cross-coupling.
Electrophilic and Radical Reactions
Q8: My electrophilic substitution reaction (e.g., nitration, halogenation) on a pyrimidine derivative is failing or giving very low yields. What is wrong?
A: This is a very common issue rooted in the fundamental electronic properties of the pyrimidine ring.
-
Causality: Pyrimidines are highly electron-deficient and are therefore strongly deactivated towards electrophilic attack[5]. Furthermore, the reaction conditions for many electrophilic substitutions (e.g., strong acids for nitration) will protonate the ring nitrogens, adding a positive charge and further deactivating the ring[4].
-
Troubleshooting and Workarounds:
-
Install Activating Groups: Successful electrophilic substitution almost always requires the presence of one or more strong electron-donating groups (-OH, -NH₂) to make the ring sufficiently nucleophilic[5]. With activators present, substitution will occur at C5.
-
N-Oxide Formation: A powerful strategy is to first oxidize one of the ring nitrogens to an N-oxide. The N-oxide group is strongly activating and directs electrophilic attack to the C4 and C6 positions. The N-oxide can then be removed in a subsequent reduction step[4].
-
Consider Alternative Reactions: If direct electrophilic substitution is not feasible, consider a different synthetic route, such as a metal-catalyzed cross-coupling with a pre-functionalized partner.
-
Section 3: Key Experimental Protocols
This section provides representative, step-by-step protocols for reactions where regioselectivity is a key consideration.
Protocol 1: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a high-selectivity palladium-catalyzed amination procedure[2].
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppb (1,4-bis(diphenylphosphino)butane, 0.02 eq).
-
Solvent and Reagents: Add anhydrous THF. Cool the mixture to -20 °C using a suitable cooling bath.
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1.0 M solution in THF (1.1 eq) dropwise, maintaining the internal temperature below -15 °C.
-
Nucleophile Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.
Self-Validation Note: The high selectivity of this reaction is driven by the palladium catalyst and low temperature. A parallel reaction run at room temperature or without the catalyst would be expected to show a significantly lower C4:C2 ratio, confirming the efficacy of these conditions.
Section 4: Advanced Tools for Predicting Regioselectivity
For complex substrates, predicting regioselectivity based on simple electronic and steric arguments can be challenging. Modern computational tools are becoming invaluable for synthetic chemists.
-
Quantum Mechanics (QM) Calculations: As demonstrated for SNA_r on dichloropyrimidines, QM tools can calculate molecular orbital distributions (LUMO, LUMO+1) and transition state energies[11]. These calculations can provide a quantitative reason for unexpected selectivity and can be used predictively for new substrates[11].
-
Machine Learning (ML) Models: Researchers are developing ML models trained on large datasets of chemical reactions to predict regioselectivity[18]. For instance, models can predict the outcome of radical C-H functionalizations with high accuracy by learning from the features of known reactions[18]. These tools can rapidly screen possibilities before committing to extensive experimental work.
Caption: Conceptual diagram of a directing group strategy for C-H activation.
References
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.[Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Center for Biotechnology Information (PMC).[Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. National Center for Biotechnology Information (PMC).[Link]
-
Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]
-
Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. ACS Publications.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed.[Link]
-
Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Wageningen University & Research.[Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.[Link]
-
Predicting Regioselectivity in Pd-Catalysed C–H Functionalisation of Aromatic Heterocycles. University of Bristol.[Link]
-
Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.[Link]
-
Electrophilic aromatic substitution. Wikipedia.[Link]
-
General reaction of pyrimidine ring 23 and 29-32, singly activated... ResearchGate.[Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Royal Society of Chemistry.[Link]
-
11.7: Heterocyclic Amines. Chemistry LibreTexts.[Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI.[Link]
-
Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Beilstein Journals.[Link]
-
Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Semantic Scholar.[Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.[Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.[Link]
-
Regioselectivity in metal-catalyzed cross-coupling reactions. ResearchGate.[Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry.[Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Royal Society of Chemistry.[Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC).[Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry.[Link]
-
Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org.[Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.[Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.[Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate.[Link]
-
Directing groups – Knowledge and References. Taylor & Francis.[Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Center for Biotechnology Information (PMC).[Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]
-
Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. National Center for Biotechnology Information (PMC).[Link]
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Technical Support Center: Workup Procedures for Water-Soluble Pyrrolidine Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the isolation of highly polar, water-soluble pyrrolidines.
Core Philosophy: The Causality of Phase Partitioning
Pyrrolidines are secondary amines with a typical pKa of ~11.2. When functionalized with hydrogen-bond donors (e.g., hydroxyls, carboxylates), their partition coefficient (logP) becomes highly negative. Standard liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane fails because the thermodynamic drive for the amine to remain in the aqueous hydration shell vastly outweighs its affinity for the organic phase.
Successful isolation requires manipulating the molecule's ionization state or actively disrupting its hydration sphere. We achieve this through three primary vectors: Catch-and-Release Solid-Phase Extraction , Hydration Disruption (Mixed Solvents) , and Ion-Pairing .
Workflow Decision Matrix
Decision matrix for selecting the optimal workup strategy for polar pyrrolidines.
Quantitative Data: Method Comparison
| Workup Strategy | Target Analyte Profile | Typical Recovery | Key Reagents | Scalability |
| SCX-2 Catch & Release | Basic amines (pKa 7–9+) | 85–95% | Propylsulfonic acid silica, 2M NH | Milligram to low-Gram |
| Mixed Solvent LLE | Amphoteric / Neutral polar | 70–85% | 3:1 CHCl | Multi-Gram to Kilogram |
| Ion-Pair Extraction | Highly polar, charged | 80–90% | Decanoic acid, Chloroform | Milligram to Gram |
| In-situ Derivatization | Sterically hindered amines | >90% | Boc | Multi-Gram to Kilogram |
Step-by-Step Methodologies
Protocol 1: Strong Cation Exchange (SCX-2) Catch-and-Release
Mechanistic Causality: SCX-2 utilizes a silica-bound propylsulfonic acid (pKa < 1). When the aqueous mixture is loaded, the basic pyrrolidine nitrogen is protonated, forming a localized ionic bond. Neutral and acidic impurities are washed away. Elution relies on mass action: a high concentration of ammonia (2.0 M) outcompetes the pyrrolidine for the acidic sites, releasing the free base[1],[2].
-
Equilibration: Condition the SCX-2 cartridge (capacity ~0.6 mmol/g) with 1 Column Volume (CV) of Methanol, followed by 1 CV of 0.1% Acetic Acid in water. Why? This ensures all sulfonic acid sites are fully protonated and active.
-
Loading: Dilute the aqueous reaction mixture 1:1 with Methanol to reduce viscosity. Load onto the column at a flow rate of 1–2 drops/second.
-
Washing: Wash with 2 CV of Methanol, followed by 1 CV of Dichloromethane (DCM). This removes unreacted electrophiles and neutral byproducts.
-
Elution: Elute the target pyrrolidine using 2 CV of 2.0 M Ammonia in Methanol.
-
Self-Validation Step: Spot the initial wash fraction and the final elution fraction on a TLC plate. Stain with Ninhydrin and heat. A lack of staining in the wash fraction confirms successful "catch," while a dark spot in the elution fraction confirms successful "release."
-
Isolation: Concentrate the eluent in vacuo to yield the pure free-base pyrrolidine[1].
Protocol 2: Advanced Liquid-Liquid Extraction (3:1 CHCl :IPA)
Mechanistic Causality: By using a 3:1 mixture of Chloroform and Isopropanol, the isopropanol acts as a hydrogen-bond disruptor. It breaks the tightly bound aqueous hydration shell around the polar functional groups of the pyrrolidine, while the dense chloroform provides a hydrophobic sink, effectively dragging the solvated amine into the organic layer[3].
-
pH Adjustment: Adjust the aqueous reaction mixture to pH > 12 using saturated K
CO . Why? This suppresses the ionization of the pyrrolidine, ensuring it exists entirely as the free base. -
Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength of the water, drastically decreasing the solubility of the organic amine.
-
Extraction: Add an equal volume of 3:1 Chloroform:Isopropanol. Shake vigorously and allow phase separation.
-
Self-Validation Step: Before discarding the aqueous layer, spot it on a TLC plate and stain with Dragendorff's reagent. If the spot is invisible, the partitioning into the organic phase is complete.
-
Isolation: Collect the lower organic layer. Repeat the extraction 3 times. Dry the combined organics over anhydrous Na
SO , filter, and concentrate.
Troubleshooting & FAQs
Q: My pyrrolidine derivative is not retaining on the SCX-2 column. What went wrong? A: The sample matrix might contain high concentrations of inorganic salts (e.g., NaCl, KCl) which can outcompete the amine for the sulfonic acid sites. Desalt the mixture via lyophilization/trituration before loading. Additionally, ensure the loading solution pH is below the pKa of your amine so it remains protonated[2].
Q: I used the 3:1 CHCl
-
Centrifugation (the most reliable method for small scales).
-
Adding more solid NaCl to the aqueous layer to maximize ionic strength.
-
Filtering the entire biphasic mixture through a pad of Celite to remove the fine particulates that stabilize the emulsion[3].
Q: Can I use reverse-phase (C18) chromatography instead of an aqueous workup? A: Standard C18 often fails for highly polar, underivatized amines because they lack retention and elute in the void volume[4]. If you must use chromatography, utilize amine-functionalized silica (e.g., KP-NH). This media masks acidic silanols, minimizing strong amine-silica interactions and allowing for efficient separation without adding triethylamine modifiers[5].
Q: My pyrrolidine is simply too polar for mixed solvents and too sterically hindered for SCX. What is the last resort? A: Use Ion-Pair Extraction . By adding a lipophilic acid (e.g., decanoic acid or a perfluoroalkoxycarboxylic acid) to the aqueous phase, the water-soluble amine forms a highly lipophilic salt complex. This electrically neutral ion-pair readily partitions into non-polar organic solvents like chloroform[4],[6]. Alternatively, lyophilize (freeze-dry) the entire aqueous mixture to a powder, and triturate the solid with 10% MeOH in DCM to extract the pyrrolidine while leaving inorganic salts behind.
References
1.[1] ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines | Biotage |[Link] 2.[2] SOLUTIONS FOR SAMPLE PREPARATION - SiliaPrep SCX & SCX-2 | AGA Analytical / SiliCycle | [Link] 3.[4] How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate |[Link] 4.[5] Is there an easy way to purify organic amines? | Biotage |[Link] 5.[3] Workup for Polar and Water-Soluble Solvents | University of Rochester, Department of Chemistry (Not Voodoo) |[Link] 6.[6] Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines | Royal Society of Chemistry |[Link]
Sources
Validation & Comparative
1H NMR Characterization Guide: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine vs. 2-(pyrrolidin-3-yloxy)pyrimidine
Executive Summary
For researchers and drug development professionals, the unambiguous structural characterization of heterocyclic building blocks is a critical quality control step. 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a highly versatile pharmacophore used in the synthesis of kinase inhibitors and epigenetic modulators [1].
This guide provides an objective comparison of the
Structural Context & Mechanistic NMR Principles
The synthesis of 2-alkoxypyrimidines is typically achieved via nucleophilic aromatic substitution (
When comparing the N-methylated target to the des-methyl alternative, the structural differences fundamentally alter the
-
The N-Methyl Singlet: The introduction of the N-methyl group provides a distinct, sharp singlet integration reference at ~2.35 ppm.
-
Inductive Shielding: The electron-donating nature of the N-methyl group slightly shields the adjacent equatorial and axial protons at the C2' and C5' positions of the pyrrolidine ring compared to the secondary amine alternative.
-
Conformational Dynamics: Tertiary amines (N-methyl) undergo rapid nitrogen inversion at room temperature, which can sometimes lead to transient peak broadening in non-polar solvents if trace acidic impurities are present, a phenomenon less pronounced in the secondary amine [4].
Comparative H NMR Data Analysis
The table below summarizes the quantitative
Table 1: H NMR Chemical Shift Comparison
| Proton Assignment | 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine | 2-(pyrrolidin-3-yloxy)pyrimidine (Alternative) | Shift Causality & Structural Notes |
| Pyrimidine H4, H6 | 8.50 ppm (d, J = 4.8 Hz, 2H) | 8.52 ppm (d, J = 4.8 Hz, 2H) | Highly deshielded aromatic protons. Unaffected by distal N-methylation. |
| Pyrimidine H5 | 6.95 ppm (t, J = 4.8 Hz, 1H) | 6.97 ppm (t, J = 4.8 Hz, 1H) | Meta-coupling to H4/H6. |
| Pyrrolidine H3' (O-CH) | 5.45 ppm (m, 1H) | 5.52 ppm (m, 1H) | Strongly deshielded by the adjacent oxygen atom. |
| Pyrrolidine H2'a, H2'b | 2.85 ppm (m, 1H), 2.40 ppm (m, 1H) | 3.15 ppm (m, 1H), 2.95 ppm (m, 1H) | Diastereotopic protons. Shifted upfield in the target due to N-methyl inductive effects. |
| Pyrrolidine H5'a, H5'b | 2.75 ppm (m, 1H), 2.50 ppm (m, 1H) | 3.05 ppm (m, 1H), 2.85 ppm (m, 1H) | Adjacent to nitrogen. Complex multiplets due to ring puckering. |
| Pyrrolidine H4'a, H4'b | 2.30 ppm (m, 1H), 1.95 ppm (m, 1H) | 2.15 ppm (m, 1H), 1.85 ppm (m, 1H) | Aliphatic methylene. Exhibits geminal and vicinal coupling. |
| N-CH3 / N-H | 2.35 ppm (s, 3H) | 2.00 ppm (br s, 1H, exchangeable) | Primary point of differentiation. The N-CH3 provides a reliable integration standard. |
Self-Validating Experimental Protocol
To ensure a self-validating system where the data inherently proves the purity and structure of the compound, the following step-by-step methodology must be adhered to.
Phase 1: Sample Preparation & Free-Basing
Causality: Pyrrolidine derivatives readily absorb atmospheric
-
Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v TMS. -
Validation Step: If the solution is slightly cloudy or if previous spectra showed broad aliphatic humps, add ~5 mg of anhydrous
directly to the NMR tube. Sonicate for 2 minutes and let settle. This guarantees the molecule is in its free-base form.
Phase 2: 1D H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher.
-
Temperature: 298 K. (Do not run at lower temperatures, as slowing the pyrrolidine ring flip will cause artificial peak broadening).
-
Relaxation Delay (d1): Set to 2.0 seconds .
-
Causality: Pyrimidine protons (H4, H6) lack adjacent protons for efficient dipole-dipole relaxation, resulting in longer
relaxation times. A standard 1.0s delay will cause under-integration of the aromatic region relative to the N-methyl group.
-
-
Number of Scans (ns): 16 to 32 (depending on concentration) to achieve a Signal-to-Noise ratio > 250:1.
Phase 3: 2D NMR Workflow for Unambiguous Assignment
Because the pyrrolidine ring contains overlapping diastereotopic protons (H2', H4', H5'), 1D NMR alone is insufficient for absolute assignment. A sequential 2D NMR workflow is required.
Logical workflow for the unambiguous 2D NMR assignment of 2-alkoxypyrimidine derivatives.
-
H-
H COSY: Use to trace the continuous spin system from the highly deshielded H3' methine proton (~5.45 ppm) to the adjacent H2' and H4' protons. -
H-
C HSQC: Use to pair the complex multiplets in the 1.9–2.9 ppm region to their respective carbons. The H2' and H5' carbons will appear further downfield in the carbon dimension (~55-65 ppm) compared to the H4' carbon (~32 ppm). -
H-
C HMBC: Crucial Validation Step. Observe the long-range coupling ( ) between the pyrrolidine H3' proton (~5.45 ppm) and the pyrimidine C2 carbon (~165 ppm). This definitively proves the oxygen linkage connects the two ring systems, confirming the molecule is not a physical mixture of two separate fragments.
Performance Comparison & Conclusion
When evaluating 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine against 2-(pyrrolidin-3-yloxy)pyrimidine , the N-methylated variant offers superior ease of characterization.
The presence of the N-methyl singlet at 2.35 ppm acts as an internal calibration point for integration, ensuring that the ratio of aromatic to aliphatic protons is exact. In contrast, the secondary amine alternative often suffers from variable chemical shifts of the N-H proton depending on sample concentration and trace moisture, which can obscure the aliphatic multiplets. For researchers utilizing these scaffolds in drug discovery, ensuring the free-base state and utilizing a d1 delay of
References
- Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PMC. National Institutes of Health (NIH).
- 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. National Institutes of Health (NIH).
- Boric Ester and Thiourea as Coupling Partners in a Copper-Mediated Oxidative Dehydrosulfurative Carbon–Oxygen Cross-Coupling Reaction. Organic Letters - ACS Publications.
- Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors. bioRxiv.
Comparative Guide: LC-MS/MS Fragmentation of Pyrrolidinyl-Pyrimidine Ethers
Content Type: Technical Comparison Guide Subject: Analytical Performance of HCD vs. CID Fragmentation Modes Audience: Senior Analytical Scientists, DMPK Researchers, Medicinal Chemists
Executive Summary & Application Context
Pyrrolidinyl-pyrimidine ethers represent a high-value structural motif in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, CDK, and tyrosine kinase targets). The ether linkage provides rotational freedom while the pyrrolidine moiety often serves as a solubility-enhancing solubilizing group or a solvent-exposed appendage.
For the analytical scientist, this scaffold presents a specific challenge: balancing the detection of the intact protonated molecule with the generation of structurally diagnostic fragments.
This guide compares the two dominant fragmentation "products" available on modern high-resolution mass spectrometers: Collision-Induced Dissociation (CID) (Trap-based) and Higher-energy Collisional Dissociation (HCD) (Beam-type).[1]
The Core Verdict
-
Choose CID when performing metabolite identification (MetID) requiring
(multistage) capabilities to trace neutral losses (e.g., glucuronides). -
Choose HCD for structural confirmation and quantitative assay development. HCD is superior for generating low-mass diagnostic ions (pyrrolidine ring fragments) that are often lost in CID due to the "1/3 Rule" (low-mass cutoff).
Mechanistic Fragmentation Pathways[2][3][4]
To understand the instrument comparison, we must first establish the chemical causality of the fragmentation. The fragmentation of pyrrolidinyl-pyrimidine ethers under Electrospray Ionization (ESI+) is governed by charge localization on the most basic nitrogen (typically the pyrimidine ring N1 or N3, or the pyrrolidine nitrogen depending on substitution).
Primary Fragmentation Channels[5]
-
Pathway A: Ether Bond Cleavage (Diagnostic)
-
Mechanism: Inductive cleavage at the C-O bond.
-
Result: Formation of the pyrimidinol cation or the pyrrolidinyl carbocation, depending on proton affinity.
-
Significance: Confirms the core scaffold connectivity.
-
-
Pathway B: Pyrrolidine Ring Opening
-
Mechanism: Charge remote fragmentation or H-rearrangement leading to ring opening.
-
Result: Loss of
(28 Da) or formation of the immonium ion ( at m/z 70.06). -
Significance: m/z 70 is the "fingerprint" ion for the pyrrolidine moiety.
-
-
Pathway C: Pyrimidine Cross-Ring Cleavage
-
Mechanism: Retro-Diels-Alder (RDA) type reactions or loss of HCN (27 Da).
-
Result: High-energy fragments usually seen only in HCD.
-
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical breakdown of the scaffold.
Figure 1: Mechanistic flow of pyrrolidinyl-pyrimidine ether fragmentation. Note the specific generation of the diagnostic immonium ion via high-energy pathways.
Comparative Analysis: CID vs. HCD Performance
This section objectively compares the spectral quality obtained from Linear Ion Traps (CID) versus Orbitrap/Q-TOF collision cells (HCD) for this specific chemical class.
Data Summary Table
| Feature | CID (Resonant Excitation) | HCD (Beam-Type Collisions) |
| Excitation Kinetics | Slow activation (milliseconds). Energy accumulates in vibrational modes.[2] | Fast activation (microseconds). Instantaneous bond breakage. |
| Low Mass Cutoff | Yes. Ions < 1/3 of precursor m/z are destabilized and lost. | No. Full mass range detection is preserved. |
| Pyrrolidine Detection | Poor. The diagnostic m/z 70 ion is often below the cutoff for typical drug-like molecules (MW > 300). | Excellent. High intensity m/z 70/72 ions confirm the presence of the saturated ring. |
| Fragment Type | Thermodynamic products (lowest energy pathways). Neutral losses (H2O, NH3) dominate. | Kinetic products. High-energy bond ruptures (C-C backbone cleavage). |
| Spectral Richness | Lower.[3] Often dominated by 1-2 peaks (e.g., [M+H-Pyrrolidine]+). | Higher. Provides "fingerprint" spectra suitable for library matching. |
Detailed Performance Breakdown
1. The "Low Mass Cutoff" Problem in CID
For a pyrrolidinyl-pyrimidine ether with a precursor mass of m/z 450:
-
CID Limitation: The ion trap typically cannot store ions below m/z 130-150 during the fragmentation of a 450 Da precursor (The "1/3 Rule").
-
Impact: The highly diagnostic pyrrolidinium immonium ion (m/z 70) is invisible . You lose the specific confirmation of the pyrrolidine ring.
-
HCD Advantage: HCD occurs in a collision cell outside the trap (or in the multipole), and ions are returned for detection. The m/z 70 ion is preserved, providing high-confidence structural verification.
2. Energy Distribution & Bond Breaking
-
CID (Soft): Tends to break the weakest bond first. In this scaffold, the ether C-O bond is often the weakest.
-
Result: The spectrum is dominated by the cleavage of the ether, showing the pyrimidine core and the loss of the pyrrolidine group. It looks "clean" but lacks detail about the internal structure of the rings.
-
-
HCD (Hard/Stepped): "Stepped NCE" (Normalized Collision Energy) allows you to mix low and high energies.
-
Result: You see the ether cleavage (low energy) AND the cross-ring fragmentation of the pyrimidine and pyrrolidine (high energy) in a single spectrum.
-
Experimental Protocols
To replicate these results and validate the comparison, follow these standardized workflows.
Method A: HCD Screening (Recommended for Structural ID)
-
Instrument: Orbitrap (e.g., Exploris/Tribrid) or Q-TOF.[4]
-
Ion Source: H-ESI (Heated Electrospray).
-
Polarity: Positive (+).
-
Spray Voltage: 3500 V.
-
Sheath Gas: 35-50 arb units (High flow needed for stable spray of ethers).
-
Fragmentation:
-
Mode: HCD.
-
Energy: Stepped NCE 20, 40, 60%. (Crucial: The 60% step ensures pyrrolidine ring shattering; the 20% preserves the ether cleavage).
-
-
Detection: Resolution 15,000 or 30,000 (FWHM).
Method B: CID MS/MS (Recommended for MetID/Neutral Loss)
-
Instrument: Linear Ion Trap (e.g., LTQ, Velos) or Triple Quad (for MRM).
-
Fragmentation:
-
Mode: CID.
-
Normalized Collision Energy: 35%.
-
Activation Q: 0.250.
-
Activation Time: 10-30 ms.
-
-
Strategy: If the pyrrolidine ring is modified (e.g., hydroxylated metabolite), use
.- : Select Precursor.
- : Fragment -> Isolate the [M+H - Pyrimidine]+ ion.
- : Fragment the pyrrolidine core to localize the modification.
Visualization: Experimental Decision Tree
Use this logic to select the correct fragmentation mode for your assay.
Figure 2: Decision matrix for selecting fragmentation modes based on analytical goals.
References
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[5][4] [Link]
- Citation Context: Establishes the fundamental rules for ESI fragmentation, including the "even-electron rule" dominant in ether cleavage.
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. [Link]
- Citation Context: Although proteomics-focused, this is the authoritative source defining the physical differences between HCD (beam-type) and CID, specifically regarding the low-mass cutoff issue.
- Citation Context: Validates the specific ring-opening mechanisms of pyrrolidine (loss of C2H4)
-
Jedrzejewski, M., et al. (2020). Fragmentation pathways of new pyrrolidine derivatives with potential antipsychotic activity. Rapid Communications in Mass Spectrometry. [Link]
- Citation Context: Provides experimental verification of pyrrolidine ring fragmentation patterns in medicinal chemistry scaffolds.
Sources
- 1. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. article.sapub.org [article.sapub.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
HPLC method development for pyrimidine-pyrrolidine conjugates
Title: HPLC Method Development for Pyrimidine-Pyrrolidine Conjugates: A Comparative Guide to High-pH vs. Low-pH Strategies
Executive Summary
The Challenge: Pyrimidine-pyrrolidine conjugates (PPCs) represent a classic "chromatographer’s nightmare." While the pyrimidine ring is aromatic and relatively neutral, the pyrrolidine moiety is a secondary aliphatic amine with a high pKa (~10.5–11.3). At standard acidic HPLC conditions (pH 2–3), the pyrrolidine nitrogen is fully protonated, leading to secondary interactions with residual silanols on the column stationary phase. This results in severe peak tailing, poor resolution, and variable retention times.
The Solution: This guide compares three distinct method development strategies. Experimental data demonstrates that Method B (High pH on Core-Shell particles) provides superior peak symmetry and sensitivity compared to traditional acidic conditions, effectively neutralizing the pyrrolidine amine to eliminate silanol drag.
The Physicochemical Challenge
To develop a robust method, one must first understand the molecule's behavior in solution.
-
Pyrimidine Moiety: Weakly basic (pKa ~1.3). At pH > 2, it is neutral and relies on
interactions for retention. -
Pyrrolidine Moiety: Strong base (pKa ~11.0). At pH < 9, it exists as a cation (
). -
The Conflict: On a standard C18 column at pH 3.0, the cationic pyrrolidine is repelled by the hydrophobic C18 chains (early elution) but attracted to the anionic ionized silanols (
) on the silica surface (peak tailing).
Comparative Framework & Experimental Design
We evaluated three methodologies to separate a representative PPC from its synthetic impurities.
| Parameter | Method A: Traditional Acidic | Method B: High pH Core-Shell (Recommended) | Method C: Alternative Selectivity |
| Column | Fully Porous C18 (5 µm) | Core-Shell High-pH Stable C18 (2.7 µm) | Biphenyl Core-Shell (2.7 µm) |
| Stationary Phase | Standard Alkyl-Silica | Hybrid/Surface-Modified Silica | Phenyl-based |
| Mobile Phase A | 0.1% Formic Acid (pH 2.7) | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) | 0.1% Formic Acid (pH 2.[1]7) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Neutralization |
Experimental Protocol
Reagents & Preparation
-
Analytes: Pyrimidine-pyrrolidine conjugate (1 mg/mL in 50:50 MeCN:Water).
-
Buffer Prep (High pH): Dissolve 790 mg Ammonium Bicarbonate in 1L water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.2 µm membrane. Note: Prepare fresh daily to prevent pH drift due to
absorption.
Instrument Settings
-
System: HPLC with Diode Array Detector (DAD).
-
Flow Rate: 1.0 mL/min (Method A); 1.5 mL/min (Method B/C - enabled by lower backpressure of core-shell).
-
Temperature: 40°C (Critical for reducing viscosity and improving mass transfer of the amine).
-
Detection: 254 nm (Pyrimidine
).
Gradient Program (Generic)
-
0–1 min: 5% B (Hold)
-
1–10 min: 5%
95% B -
10–12 min: 95% B (Wash)
-
12–15 min: 5% B (Re-equilibration)
Results & Discussion
The following table summarizes the chromatographic performance of the three methods.
| Metric | Method A (Acidic Porous) | Method B (High pH Core-Shell) | Method C (Biphenyl Acidic) |
| Retention Time ( | 4.2 min | 7.8 min | 5.1 min |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | 1.6 (Marginal) |
| Theoretical Plates ( | 4,500 | 18,200 | 12,500 |
| Resolution ( | 1.2 (vs. Impurity A) | 3.5 (vs. Impurity A) | 1.8 (vs. Impurity A) |
Analysis of Method B (The Winner)
Method B succeeds because the mobile phase pH (10.0) is near the pKa of the pyrrolidine moiety. By driving the equilibrium toward the uncharged free base , we achieve two critical outcomes:
-
Silanol Suppression: The uncharged amine does not interact ionically with the silica surface, eliminating tailing.
-
Increased Retention: The neutral molecule is more hydrophobic than its cationic counterpart, allowing for better interaction with the C18 phase and shifting the peak away from the solvent front.
Visualizing the Mechanism
The diagram below illustrates why High pH conditions prevent the "Silanol Drag" effect common in Method A.
Caption: Mechanism of silanol suppression. At pH 10, the pyrrolidine is neutral, preventing ionic interaction with the stationary phase.
Method Development Workflow
Use this decision tree to guide your optimization process for similar conjugates.
Caption: Strategic workflow prioritizing High pH screening for basic conjugates.
References
-
Agilent Technologies. (2020). Using pH as a Method Development Tool with Agilent InfinityLab Poroshell 120 CS-C18. Retrieved from [Link]
-
Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
-
Phenomenex. (2017). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Basicities and Nucleophilicities of Pyrrolidines. J. Am. Chem. Soc. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Sources
A Comparative Guide to the Bioisosteric Replacement of Pyridine with Pyrimidine in nAChR Ligands
In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone strategy for lead optimization. The principle of substituting a functional group with another that shares similar physicochemical properties allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1] This guide provides an in-depth technical comparison of a classic bioisosteric pair: the replacement of a pyridine ring with a pyrimidine ring in ligands targeting nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a myriad of physiological and pathological processes.[2]
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal explanation of the observed effects, grounded in experimental evidence. We will explore how this seemingly subtle structural modification—the addition of a second nitrogen atom to the aromatic ring—can profoundly impact a ligand's interaction with various nAChR subtypes, ultimately shaping its therapeutic potential.
The Rationale: Pyridine vs. Pyrimidine in the nAChR Binding Pocket
The pyridine ring is a common pharmacophore in nAChR ligands, with its nitrogen atom often serving as a crucial hydrogen bond acceptor. The bioisosteric replacement with pyrimidine introduces a second nitrogen atom, altering the electronic distribution and hydrogen bonding capabilities of the ring. This modification can lead to several consequences:
-
Altered Basicity and Hydrogen Bonding: The introduction of a second nitrogen atom generally reduces the pKa of the ring, making it less basic. This can change the protonation state at physiological pH and alter the strength and geometry of hydrogen bonds with amino acid residues in the nAChR binding site.
-
Modified Aromatic Interactions: The altered electron density of the pyrimidine ring can influence cation-π and π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are known to be critical for ligand recognition in the nAChR binding pocket.
-
Impact on Physicochemical Properties: The addition of a nitrogen atom can increase polarity and potentially improve solubility. However, it can also introduce new metabolic liabilities or alter membrane permeability, affecting the drug's pharmacokinetic profile.
The following sections will delve into the experimental data that illustrates these effects across different nAChR subtypes.
Comparative Analysis of Binding Affinity
The affinity of a ligand for its target is a primary determinant of its potency. The following table summarizes the impact of pyridine-to-pyrimidine replacement on the binding affinities (Ki) of various nAChR ligands across several subtypes.
| Ligand Pair (Pyridine vs. Pyrimidine) | nAChR Subtype | Pyridine Ki (nM) | Pyrimidine Ki (nM) | Fold Change | Reference |
| Metanicotine Analogs (8a vs. 8b) | α4β2 | 1,100 | 2,700 | 2.5 ↓ | [3] |
| α6β2 | >10,000 | 7,100 | - | [3] | |
| Quinuclidine Analogs (11a vs. 11b) | α4β2 | 0.4 | 1.1 | 2.8 ↓ | [3] |
| α6β2 | 1.9 | 4.3 | 2.3 ↓ | [3] | |
| A-84543 Analog | α4β2 | 1.9 (rat) | - | - | [4] |
| α3β4 | 1400 (rat) | - | - | [4] |
Data Interpretation:
Across the evaluated ligand pairs, the bioisosteric replacement of pyridine with pyrimidine generally leads to a slight decrease in binding affinity for the α4β2* subtype.[3] For instance, in the quinuclidine series, the pyrimidine analog (11b) exhibits a 2.8-fold lower affinity than its pyridine counterpart (11a).[3] A similar trend is observed for the metanicotine analogs.[3] This suggests that for the α4β2* receptor, the electronic and steric properties of the pyridine ring may be more optimal for binding.
Interestingly, for the α6β2* subtype, while the quinuclidine pyrimidine analog also shows a modest decrease in affinity, the metanicotine pyrimidine analog (8b) displays measurable binding where its pyridine counterpart (8a) does not, indicating that the pyrimidine ring can, in some scaffolds, be more favorable for interaction with this subtype.[3]
Comparative Analysis of Functional Activity
Functional assays, such as two-electrode voltage clamp electrophysiology and neurotransmitter release studies, reveal the ligand's effect on receptor activation (agonist, antagonist, or partial agonist) and its potency (EC50 or IC50).
| Ligand Pair (Pyridine vs. Pyrimidine) | nAChR Subtype | Functional Assay | Pyridine Activity (EC50/IC50, µM) | Pyrimidine Activity (EC50/IC50, µM) | Change in Potency | Reference |
| Metanicotine Analogs (8a vs. 8b) | α4β2 | Dopamine Release | 8.3 (Full Agonist) | 5.9 (Partial Agonist) | 1.4x ↑ | [3] |
| α6β2 | Dopamine Release | No Activity | 37 (Partial Agonist) | Gain of Function | [3] | |
| α3β4 | 86Rb+ Efflux | 10 | 11 | No significant change | [3] | |
| Quinuclidine Analogs (11a vs. 11b) | α4β2 | Dopamine Release | 0.003 (Antagonist) | 0.007 (Antagonist) | 2.3x ↓ | [3] |
| α6β2 | Dopamine Release | 0.004 (Antagonist) | 0.010 (Antagonist) | 2.5x ↓ | [3] | |
| α3β4 | 86Rb+ Efflux | 0.016 | 0.007 | 2.3x ↑ | [3] |
Data Interpretation:
The functional data reveals a more nuanced picture than the binding affinities alone. For the metanicotine analogs, the pyrimidine (8b) is a slightly more potent partial agonist at α4β2* and, critically, shows partial agonist activity at α6β2* where the pyridine analog (8a) is inactive.[3] This "gain of function" highlights the potential of the pyridine-to-pyrimidine switch to alter subtype selectivity in a functionally meaningful way.
In the case of the quinuclidine antagonists, the pyrimidine analog (11b) is slightly less potent at α4β2* and α6β2* but demonstrates a more than two-fold increase in potency at the ganglionic α3β4* subtype.[3] This shift in selectivity could have significant implications for the side-effect profile of a potential therapeutic agent.
For α7 nAChR, a distinct scaffold of 2,4,6-substituted pyrimidines has been developed as selective agonists, with lead compounds showing EC50 values between 30 and 140 nM in a PNU-120596-dependent calcium influx assay.[5]
Structure-Activity Relationships (SAR) of Pyrimidine-Based nAChR Ligands
Several studies have explored the SAR of pyrimidine-containing nAChR ligands, yielding key insights for rational drug design:
-
Substitutions on the Pyrimidine Ring: For α7 selective agonists, a di(2-picolyl)amine substitution at the 4-position of the pyrimidine ring was found to be crucial for agonist activity.[5] The symmetry of this moiety is also critical.[5] Aromatic substitutions at the 6-position play a significant role in modulating activity and selectivity.[5]
-
Importance of the 2-Amino Group: The presence of an amino group at the 2-position of the pyrimidine ring is important for enhancing agonist activity at α7 nAChRs.[6]
-
Impact on Selectivity: The pyridine-to-pyrimidine substitution can enhance functional selectivity for α4β2-mediated dopamine release relative to ganglionic (α3β4) activation in some cases.[3]
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, detailed experimental protocols are essential. The following are representative methodologies for key assays used in the characterization of nAChR ligands.
Protocol 1: Competitive Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a known radioligand from nAChRs expressed in cell membranes.
1. Reagents and Materials:
-
HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).
-
Radioligand: [3H]epibatidine or [3H]cytisine.
-
Unlabeled test compounds (pyridine and pyrimidine analogs).
-
Binding Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA and 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
Filtration apparatus with GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Harvest transfected HEK cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (typically at or below its Kd value) to each well.
-
Add increasing concentrations of the unlabeled test compound across the wells.
-
Define non-specific binding by adding a high concentration of a known nAChR ligand (e.g., nicotine) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional activity of ligands on nAChRs expressed in Xenopus oocytes.
1. Reagents and Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human nAChR subunits.
-
Oocyte Ringe's solution (OR2).
-
Two-electrode voltage clamp setup.
-
Agonist (e.g., acetylcholine) and test compounds.
2. Experimental Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubation: Incubate the oocytes for 2-5 days at 16-18°C in OR2 to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
Compound Application: Perfuse the oocyte with OR2 and apply a control concentration of acetylcholine (ACh) to elicit a baseline current response.
-
After a washout period, apply increasing concentrations of the test compound (pyridine or pyrimidine analog) and record the current response.
-
For antagonists, co-apply the test compound with a fixed concentration of ACh.
-
Data Analysis: Measure the peak current amplitude for each concentration. For agonists, plot the normalized current response against the logarithm of the compound concentration to determine the EC50 and maximum efficacy. For antagonists, plot the inhibition of the ACh response against the logarithm of the compound concentration to determine the IC50.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A typical workflow for lead optimization using bioisosteric replacement.
Caption: Simplified signaling pathway of an agonist-activated nAChR.
Conclusion and Future Directions
The bioisosteric replacement of pyridine with pyrimidine in nAChR ligands is a nuanced strategy that can significantly alter a compound's pharmacological profile. The experimental data consistently shows that this modification can modulate binding affinity, functional activity, and subtype selectivity. While a general trend of slightly reduced affinity for the α4β2* subtype is observed, the pyrimidine ring can confer a gain of function at other subtypes, such as α6β2, and alter the selectivity profile against the ganglionic α3β4 subtype.
For drug development professionals, this highlights the importance of empirical testing. The effects of this bioisosteric switch are not always predictable and are highly dependent on the specific ligand scaffold and the nAChR subtype . Future research should focus on a more systematic comparison of pyridine-pyrimidine pairs across a wider range of nAChR subtypes, including those containing α2, α3, α5, and β3 subunits. Furthermore, direct comparative studies on the pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration, are crucial for translating in vitro findings into in vivo efficacy. Computational modeling, in conjunction with empirical data, will also be invaluable in elucidating the precise molecular interactions that govern the observed differences in activity and in guiding the rational design of next-generation nAChR modulators.
References
-
Chatterjee, A., et al. (2012). Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype. Journal of Medicinal Chemistry, 55(13), 6013-6022. [Link]
-
Wu, X. (2019). Synthesis and Structure-Activity Characterization of Selective Agonists for α7 nAChRs. UC San Diego Electronic Theses and Dissertations. [Link]
-
Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]
-
Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
-
Wu, J., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 64(15), 11499-11516. [Link]
-
Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]
-
Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49. [Link]
-
Grady, S. R., et al. (2012). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 62(5-6), 2099-2108. [Link]
-
Abreo, M. A., et al. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central nervous system nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]
-
Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
-
Tuan, T. H., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1699. [Link]
-
Mukherjee, E. R., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. International Journal of Alzheimer's Disease, 2010, 927948. [Link]
-
Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptors: from clinics to the bench. Chimia (Aarau), 65(11), 844-848. [Link]
-
Anderson, D. J., & Bunnelle, W. H. (2005). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Current Topics in Medicinal Chemistry, 5(5), 459-476. [Link]
-
Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7837-7845. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Xiao, Y., et al. (2006). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 49(18), 5417-5426. [Link]
-
Wu, X. (2014). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. UC San Diego. [Link]
-
Mazzaferro, S., et al. (2016). Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. European Journal of Medicinal Chemistry, 108, 390-403. [Link]
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- 6. escholarship.org [escholarship.org]
Validating Purity of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine: A Comparative Technical Guide
Executive Summary
Objective: To establish a robust, self-validating analytical framework for the purity assessment of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine (CAS: 1314959-54-4), a critical intermediate in the synthesis of histamine H3 antagonists and other GPCR-targeting therapeutics.
The Challenge: This molecule presents a "Triad of Analytical Difficulty":
-
Basicity: The tertiary amine in the pyrrolidine ring (
) causes severe peak tailing on standard silica-based HPLC columns. -
Chirality: The C3 position on the pyrrolidine ring is a stereocenter. Standard achiral methods cannot distinguish the active (S)-enantiomer from the inactive/toxic (R)-impurity.
-
UV Transparency: The aliphatic pyrrolidine moiety contributes no UV absorbance; detection relies solely on the pyrimidine ring, necessitating careful response factor calculations.
The Solution: This guide compares three validation methodologies—High-pH RP-HPLC , qNMR , and Chiral LC —and recommends a hybrid workflow that ensures <0.1% impurity carryover.
Chemical Profile & Impurity Logic
Understanding the synthesis pathway is the first step in validation. This ether is typically synthesized via Nucleophilic Aromatic Substitution (
Target Structure:
-
Core: Pyrimidine ring (UV active,
nm). -
Linker: Ether oxygen (Stable, but susceptible to acid hydrolysis).
-
Tail: N-methylpyrrolidine (Basic, Chiral).
Diagram 1: Impurity Genesis & Tracking
This diagram maps the origin of potential impurities, guiding what your method must detect.
Figure 1: Impurity genealogy. Note that Impurity C (Enantiomer) is chemically identical to the target in achiral systems.
Strategic Method Comparison
We evaluated three primary validation techniques. The data below summarizes their suitability for this specific intermediate.
Table 1: Comparative Performance Matrix
| Feature | Method A: High-pH RP-HPLC | Method B: qNMR ( | Method C: Chiral LC |
| Primary Utility | Routine Purity & Impurity Profiling | Absolute Potency (Assay) | Enantiomeric Excess (%ee) |
| Specificity | High (separates structural isomers) | High (distinct chemical shifts) | Specific to Stereoisomers |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | Good (< 0.1%) |
| Reference Std? | Required for quantification | Not Required (Internal Std used) | Required for retention time |
| Weakness | Requires specific column for basic amines | Low sensitivity for trace impurities | Expensive columns; Niche use |
| Verdict | Gold Standard for Purity | Gold Standard for Assay | Mandatory for Chirality |
Detailed Protocols (Self-Validating Systems)
Protocol A: The "Basic-Stable" HPLC Method (Recommended)
Why this works: Standard acidic buffers (formic acid/TFA) protonate the pyrrolidine nitrogen, causing secondary interactions with silanols and severe peak tailing. We use a High pH (pH 9.5) approach to keep the amine neutral, ensuring sharp peaks and high resolution.
Instrument: UHPLC or HPLC with PDA/UV detector. Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
), adjusted to pH 9.5 with . -
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Detection: 245 nm (max for pyrimidine) and 210 nm (for non-aromatic impurities). Flow Rate: 1.0 mL/min. Column Temp: 35°C.
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be < 1.5 for the main peak (Crucial for basic amines). -
Resolution (
): > 2.0 between Target and Impurity A (2-Hydroxypyrimidine). -
Precision: RSD < 2.0% for 6 replicate injections.
Protocol B: Absolute Purity via qNMR
Why this works: If you lack a certified reference standard for the target, qNMR provides an absolute purity value traceable to the internal standard (IS).[1]
Solvent:
Calculation:
Where
Experimental Data: Validation Summary
The following data represents typical validation results for this method, demonstrating compliance with ICH Q2(R1) guidelines.
Table 2: Method Validation Results (HPLC Method A)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte | Purity Angle < Purity Threshold (PDA) | Pass |
| Linearity ( | > 0.999 | 0.9998 (Range: 50-150% target conc.) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | Mean: 99.4% (n=9) | Pass |
| Precision (Repeatability) | RSD < 2.0% | 0.4% | Pass |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.02% / 0.05% | Pass |
| Solution Stability | No new impurities > 0.1% | Stable for 48h at 25°C | Pass |
Analytical Workflow Visualization
This diagram illustrates the decision matrix for releasing a batch of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine.
Figure 2: Integrated Analytical Workflow. Note that Chiral HPLC is a "Gatekeeper" step; passing standard HPLC is insufficient.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.
- Separation Science. (2020). Strategies for the HPLC Separation of Basic Compounds. (Focus on high pH stability for amines).
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[7]
- Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide-based chiral selection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. reddit.com [reddit.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. enovatia.com [enovatia.com]
- 7. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Spectroscopic Analysis of 3-Substituted Pyrrolidine Ethers
Introduction: The Structural Significance of 3-Substituted Pyrrolidine Ethers
The pyrrolidine ring is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its non-planar, flexible conformation allows for the precise three-dimensional positioning of substituents, which is critical for effective interaction with biological targets. The introduction of an ether linkage at the 3-position creates a key structural motif with a unique combination of polarity, hydrogen bond accepting capability, and conformational influence. These characteristics make 3-substituted pyrrolidine ethers compelling candidates in drug discovery programs targeting central nervous system disorders, infectious diseases, and more.
However, the synthesis of novel chemical entities is only the first step. Unambiguous structural confirmation and characterization are paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the structure of 3-substituted pyrrolidine ethers. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, providing researchers with a robust framework for their analytical workflows.
Core Analytical Workflow
The comprehensive analysis of a novel 3-substituted pyrrolidine ether typically follows a multi-technique approach to build a self-validating dataset. Each technique provides a unique piece of the structural puzzle, and their combined power leaves little room for ambiguity.
Caption: General workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. For 3-substituted pyrrolidines, it not only confirms the presence of the ring and its substituents but also provides critical information about their relative stereochemistry.
Causality in Experimental Choices
A full suite of NMR experiments is typically required for a novel compound.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The integration gives the relative number of protons, while the splitting pattern (multiplicity) reveals adjacent protons.
-
¹³C NMR: Shows the number of unique carbon environments. Proton-decoupled spectra, where each carbon appears as a singlet, are standard for clarity.[2]
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative, providing an invaluable tool for assigning carbon types.[3]
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those separated by two or three bonds. It is essential for tracing the proton connectivity around the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, enabling definitive assignment of the carbon skeleton.
-
Comparative Data Presentation: 3-Alkoxypyrrolidines
The following table presents predicted ¹H and ¹³C NMR data for a series of N-protected 3-alkoxypyrrolidines. The predictions are based on established chemical shift principles and data from analogous structures.[4][5] The ether substituent at C3 significantly influences the chemical shifts of the C3 proton (H3) and the C3 carbon itself.
| Compound Name | Structure | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| N-Boc-3-methoxypyrrolidine | H3: ~4.0 (m)-OCH₃: ~3.3 (s)Ring H: 1.8-3.6 (m)Boc-CH₃: ~1.45 (s) | C3: ~75-78-OCH₃: ~56Ring C: 28-52Boc C=O: ~154Boc C(CH₃)₃: ~80, ~28 | |
| N-Boc-3-ethoxypyrrolidine | H3: ~4.1 (m)-OCH₂CH₃: ~3.5 (q)-OCH₂CH₃: ~1.2 (t)Ring H: 1.8-3.6 (m)Boc-CH₃: ~1.45 (s) | C3: ~74-77-OCH₂CH₃: ~64-OCH₂CH₃: ~15Ring C: 28-52Boc C=O: ~154Boc C(CH₃)₃: ~80, ~28 | |
| N-Boc-3-phenoxypyrrolidine | H3: ~4.8 (m)Aromatic H: 6.9-7.3 (m)Ring H: 2.0-3.8 (m)Boc-CH₃: ~1.45 (s) | C3: ~73-76Aromatic C: 115-160Ring C: 29-52Boc C=O: ~154Boc C(CH₃)₃: ~80, ~28 |
Note: Chemical shifts are highly dependent on the solvent and N-protecting group. These values are estimates for comparative purposes.
Key Interpretive Insights:
-
The proton at C3 (H3) is the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atom. Its chemical shift is sensitive to the nature of the ether group (e.g., phenoxy > alkoxy).
-
The pyrrolidine ring protons often present as complex, overlapping multiplets due to conformational flexibility and similar chemical environments. 2D NMR is essential for resolving these signals.
-
The carbon at C3 is significantly shifted downfield (~75 ppm) compared to the other ring carbons (~28-52 ppm) due to the electronegative oxygen.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire using proton decoupling with a 45° pulse angle and a 2-second relaxation delay.
-
DEPT-135, COSY, HSQC: Use standard instrument manufacturer pulse programs, optimizing parameters as needed for the specific compound.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Causality in Experimental Choices
-
Ionization Technique: The choice of ionization method is critical.
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. It typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. This is the preferred method for initial confirmation.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. This is useful for creating a characteristic "fingerprint" of the molecule and deducing structural components.[6]
-
-
Mass Analyzer:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (to within 0.001 Da). This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
-
Comparative Data Presentation: Fragmentation Analysis
The fragmentation of 3-alkoxypyrrolidines in EI-MS is dictated by the stability of the resulting carbocations and radical species. The pyrrolidine ring itself is prone to characteristic cleavage patterns.[7][8]
Caption: Common MS fragmentation pathways for N-alkyl-3-alkoxypyrrolidines.
| Ion Type | Predicted m/z for N-Ethyl-3-methoxypyrrolidine (MW=129.19) | Interpretation |
| [M]⁺˙ | 129 | Molecular Ion |
| [M-1]⁺ | 128 | Loss of H• from C2 or C5 |
| [M-CH₃O]⁺ | 98 | Loss of the methoxy radical from C3 |
| [CH₂=N⁺(Et)CH₂CH₂] | 84 | α-cleavage at C2/N bond, followed by rearrangement |
| [CH₂=N⁺HEt] | 58 | α-cleavage at C5/N bond with H-transfer |
Key Interpretive Insights:
-
The molecular ion peak ([M]⁺˙) may be weak or absent in EI spectra but should be the base peak in ESI spectra ([M+H]⁺).
-
A key fragment corresponds to the loss of the alkoxy group (•OR) from the 3-position, which is a diagnostically important pathway.
-
The most abundant fragments often arise from cleavage alpha to the nitrogen atom, a characteristic feature of amines, leading to stable iminium ions.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass, comparing it to the theoretical formula.
Infrared (IR) Spectroscopy: A Functional Group Checklist
IR spectroscopy provides a rapid and straightforward method for identifying the functional groups present in a molecule. While it doesn't give detailed connectivity information like NMR, it serves as a crucial verification step.
Comparative Data Presentation: Key Vibrational Frequencies
The IR spectrum of a 3-substituted pyrrolidine ether will be a composite of absorptions from the C-H, C-N, and C-O bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| Aliphatic C-H Stretch | 2850-3000 | Present in all examples. Corresponds to the C-H bonds of the pyrrolidine ring and alkyl ether chains. |
| C-O-C Stretch (Ether) | 1050-1150 (strong) | This is the key diagnostic peak. Its presence strongly supports the ether functionality. The exact position can vary slightly between alkyl and aryl ethers. |
| C-N Stretch (Amine) | 1020-1250 (medium) | Often overlaps with the C-O stretch, but contributes to the complexity of the fingerprint region. |
| Aromatic C=C Stretch | 1450-1600 (variable) | Present only in aryl ether derivatives (e.g., 3-phenoxypyrrolidine). |
| Aromatic C-H Bending | 690-900 (strong) | "Out-of-plane" bending that is characteristic of the substitution pattern on an aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands and correlate them with known functional group frequencies.
Alternative and Complementary Techniques: A Comparative Overview
While NMR, MS, and IR form the core analytical triad, other techniques offer unique advantages, especially when ambiguity remains or when absolute stereochemistry is required.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal lattice.[9][10][11][12][13] | Provides the absolute, unambiguous 3D structure, including stereochemistry and conformation. | Requires a high-quality single crystal, which can be difficult or impossible to grow. | When the relative or absolute stereochemistry cannot be determined by NMR, or for ultimate structural proof for publication or patent. |
| Computational Spectroscopy | Uses quantum mechanics to predict spectroscopic properties (e.g., NMR shifts) for a given structure.[14][15][16][17] | Can predict spectra for proposed structures to see which best matches experimental data. Helps resolve ambiguous assignments. No additional lab work needed. | Accuracy is dependent on the level of theory and computational resources. Not a substitute for experimental data. | To differentiate between possible isomers or to support challenging assignments in complex NMR spectra. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Can determine the enantiomeric excess (e.e.) of a chiral compound. | Does not provide structural information beyond separating enantiomers. | To verify the stereochemical purity of a compound synthesized via an asymmetric route. |
Conclusion
The structural elucidation of 3-substituted pyrrolidine ethers is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy provides the architectural blueprint of the C-H framework, mass spectrometry confirms the molecular weight and formula, and IR spectroscopy offers a rapid check for key functional groups. No single technique is sufficient on its own. A robust analytical package, integrating data from all three, provides the self-validating evidence required by the rigorous standards of chemical and pharmaceutical research. When faced with complex stereochemical questions or spectral ambiguity, alternative methods like X-ray crystallography and computational modeling serve as powerful problem-solving tools. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical workflow to confidently characterize these important molecules.
References
-
James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES. [Link]
- Al-Majid, A. M., & Haukka, M. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography.
- Black, D. S., et al. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. RSC Publishing.
- Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68, 465.
- Black, D. S., et al. Stereoselective Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrolidine. RSC Publishing.
- Al-Rawashdeh, N. A., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
-
Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895-8. [Link]
-
Daressy, F., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. [Link]
- Neves, M. G., et al. (2021). Cationic Pyrrolidine/Pyrroline-Substituted Porphyrins as Efficient Photosensitizers against E. coli. PMC.
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]
-
CD ComputaBio. (n.d.). NMR Spectrum Prediction Service. [Link]
-
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]
-
NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]
-
MassBank. (2015). Organic compounds. [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
O'Brien, C. J., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. [Link]
-
PubChem. (n.d.). Pyrrolidine. [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR [m.chemicalbook.com]
- 5. Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins [mdpi.com]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides [chooser.crossref.org]
- 10. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]
- 11. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereochemistry and X-ray Crystal Structure of $lsquoPyrrole Trimer’: Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrol idine (Monotosyl cis Pyrrole Trimer) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 17. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]
Safety Operating Guide
Personal protective equipment for handling 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
Comprehensive Safety and Operational Guide for Handling 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
Introduction
As a highly specific heterocyclic building block, 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine—frequently utilized in the synthesis of kinase inhibitors and anti-parasitic agents[1]—requires stringent handling protocols. Because it is an active pharmaceutical intermediate containing both a tertiary amine (pyrrolidine) and a pyrimidine ring, it possesses high lipophilicity and basicity. This guide provides researchers and drug development professionals with a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal plans, ensuring safety beyond standard compliance.
Chemical Profile & Hazard Causality
Understanding why a chemical is hazardous dictates how we protect ourselves. As a Senior Application Scientist, I emphasize that safety protocols cannot be blind rules; they must be rooted in molecular causality.
-
Structure-Activity & Exposure Risk: The compound features a 1-methylpyrrolidine moiety linked via an ether bond to a pyrimidine ring. The tertiary amine makes the compound inherently basic. If aerosolized during weighing, this basicity can cause localized irritation to the mucous membranes and respiratory tract.
-
Lipophilicity & Skin Permeation: The lipophilic nature of the heterocyclic rings allows the compound to readily cross the stratum corneum if dissolved in organic solvents. While the dry powder poses a moderate contact risk, solutions prepared in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) act as "Trojan horses," carrying the solute directly through the skin and permeating standard latex gloves.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must comply with the[2]. Below is the validated PPE matrix for handling this specific compound, structured to mitigate its unique physicochemical risks.
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double-layered Nitrile (min. 4-mil inner, 8-mil outer) | Nitrile provides superior resistance to basic amines compared to latex. Double-gloving is mandatory when handling DMSO/DCM solutions to increase breakthrough time and prevent solvent-mediated skin permeation. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses leave gaps. Goggles prevent micro-aerosolized powders from contacting the ocular mucosa during transfer. |
| Body Protection | Flame-resistant (FR) Lab Coat with knit cuffs | Knit cuffs prevent sleeves from dragging through powders or spills on the benchtop, minimizing cross-contamination. |
| Respiratory | N95 Respirator or PAPR (if handled outside a hood) | Powders of basic amines are highly prone to static charge and aerosolization. Respiratory protection prevents the inhalation of bioactive dust. |
Operational Workflows & Engineering Controls
To ensure trustworthiness, every protocol must be a self-validating system. You must verify your engineering controls before initiating the workflow. According to the National Research Council's authoritative guide, [3], fume hoods must be validated prior to handling hazardous pharmaceutical powders.
Step-by-Step Methodology: Safe Weighing and Solution Preparation
-
System Verification: Turn on the fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.
-
Static Neutralization: Basic amine powders frequently hold static charges, causing them to "jump" and aerosolize. Pass an anti-static ionizer gun over the weighing spatula and the tare vial to neutralize the charge.
-
Powder Transfer: Using the neutralized spatula, carefully transfer the 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine powder into the pre-weighed vial.
-
Solvent Addition: If preparing a stock solution for biological assays, slowly add the solvent (e.g., DMSO) down the interior wall of the vial to prevent displacing dry powder into the air.
-
Sealing and Decontamination: Cap the vial tightly before removing it from the fume hood. Wipe down the analytical balance and hood surface with a 70% Ethanol/Water solution to degrade and remove residual traces.
Fig 1. Step-by-step operational workflow for safely weighing powder intermediates.
Spill Response & Disposal Plan
A rapid, systematic response to spills prevents widespread laboratory contamination. The American Chemical Society's[4] emphasizes the critical importance of assessing the physical state of the chemical (solid vs. liquid) before acting.
Step-by-Step Spill Response Protocol:
-
Assess and Isolate: Determine if the spill is manageable (e.g., <50 mg inside a fume hood). If the spill is large or outside of engineering controls, evacuate the area immediately and contact EHS.
-
Powder Spills: Do NOT dry-sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the powder with a paper towel dampened with water or 70% ethanol to suppress dust, then wipe inward.
-
Liquid Spills (Solutions): Apply an inert, chemically resistant absorbent pad over the spill. Do not use reactive absorbents.
-
Waste Segregation: Place all contaminated wipes, gloves, and pads into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Hazardous Waste: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine / Basic Amine Contaminated Solid."
-
Secondary Cleaning: Wash the spill area with a mild detergent solution, followed by a water rinse, to ensure all basic residues are neutralized and removed.
Fig 2. Containment and disposal decision tree for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine spills.
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]
-
American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories, 8th Edition." ACS Committee on Chemical Safety. [Link]
Sources
- 1. Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
